Forodesine
Description
Forodesine is a highly potent, orally active, rationally designed PNP inhibitor that has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma. Additional preliminary findings support its use for the management of some B-cell malignancies.
This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), with potential antineoplastic activity. Upon administration, this compound preferentially binds to and inhibits PNP, resulting in the accumulation of deoxyguanosine triphosphate and the subsequent inhibition of the enzyme ribonucleoside diphosphate reductase and DNA synthesis. This agent selectively causes apoptosis in stimulated or malignant T-lymphocytes.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.
structure in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDMQDITUYRK-KUBHLMPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943276 | |
| Record name | Forodesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209799-67-7 | |
| Record name | Immucillin H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209799-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Forodesine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209799677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Forodesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Forodesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORODESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426X066ELK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Forodesine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For researchers, scientists, and drug development professionals, this whitepaper provides an in-depth exploration of Forodesine (BCX-1777), a potent inhibitor of purine nucleoside phosphorylase (PNP). We delve into the scientific journey from its rational design and discovery to its chemical synthesis and the intricate signaling pathways it modulates.
Discovery and Development
This compound, also known as Immucillin H, is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][2] Its discovery was a result of rational drug design based on the transition-state theory. The pioneering work was conducted by the laboratory of Vern Schramm at the Albert Einstein College of Medicine in collaboration with Industrial Research Limited in New Zealand.[1][3]
The development of this compound was later undertaken by BioCryst Pharmaceuticals.[1][4] In 2006, BioCryst entered into a licensing agreement with Mundipharma International Holdings Limited to commercialize this compound in Europe, Asia, and Australasia for oncological indications.[1][3] This collaboration led to the approval of this compound in Japan for the treatment of relapsed/refractory peripheral T-cell lymphoma in April 2017.[1][3] this compound has also been investigated in clinical trials for other T-cell and B-cell malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), B-cell acute lymphocytic leukemia (B-ALL), and cutaneous T-cell lymphoma (CTCL).[1][5][6]
Chemical Synthesis of this compound
The chemical synthesis of this compound is a complex process. One of the synthetic routes involves the removal of two acid-labile protecting groups in the final step to yield the hydrochloride salt. A general overview of a synthetic approach is described in patent literature (WO00/61783).
A common method involves the coupling of a protected 9-deazapurine derivative with a protected pyrrolidine derivative. The synthesis can be challenging on a commercial scale. A final step in one described synthesis involves dissolving decolourised this compound in dilute hydrochloric acid, heating to dissolve, followed by hot filtration. The solution is then cooled, and ethanol is added to induce crystallization, which is seeded with this compound HCl. The resulting slurry is stirred, cooled, filtered, washed, and dried to yield the final product.[3]
Mechanism of Action: Targeting the Purine Salvage Pathway
This compound is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[4][7][8] PNP catalyzes the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine.[5][9] By inhibiting PNP, this compound leads to an accumulation of dGuo in the plasma.[7][8]
This excess dGuo is transported into cells, particularly lymphocytes which have high levels of deoxycytidine kinase (dCK).[2][9] Inside the cell, dCK phosphorylates dGuo to deoxyguanosine monophosphate (dGMP), which is subsequently converted to deoxyguanosine triphosphate (dGTP).[2][5][9] The accumulation of intracellular dGTP is cytotoxic as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[2][5][9] This disruption of DNA synthesis ultimately leads to apoptosis (programmed cell death) of the cancer cells.[4][5] The selectivity of this compound for T-cells is attributed to the higher dCK activity in these cells.[2]
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and safety of this compound from various clinical trials.
Table 1: Inhibition of Purine Nucleoside Phosphorylase
| Enzyme Source | IC50 (nM) | Reference |
| Human | 0.48 - 1.57 | [10] |
| Mouse | 0.48 - 1.57 | [10] |
| Rat | 0.48 - 1.57 | [10] |
| Monkey | 0.48 - 1.57 | [10] |
| Dog | 0.48 - 1.57 | [10] |
Table 2: Clinical Trial Results in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) in Japan
| Parameter | Value | Reference |
| Number of Patients | 48 | [11] |
| Median Age (years) | 69.5 | [11] |
| Dosing Regimen | 300 mg orally, twice daily | [11] |
| Overall Response Rate (ORR) | 24% (10 of 41 patients) | [12] |
| Complete Response (CR) | 4 patients | [12] |
| Median Duration of Treatment | 2.1 months (range: 0.2–36.0 months) | [11] |
Table 3: Phase II Study in Relapsed/Refractory B-Lineage Acute Lymphoblastic Leukemia (B-ALL)
| Parameter | Value | Reference |
| Number of Patients | 12 | [13] |
| Dosing Regimen | 80 mg/m² IV infusion, 5 days/week | [13] |
| Complete Response (CR) | 2 of 12 patients | [13] |
Experimental Protocols
PNP Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purine nucleoside phosphorylase.
Methodology:
-
The assay is typically performed in a spectrophotometer by monitoring the conversion of a substrate to a product that absorbs at a specific wavelength.
-
A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer), the PNP enzyme, and a substrate such as inosine or guanosine.
-
The reaction is initiated by the addition of the substrate.
-
The rate of the reaction is measured by monitoring the increase in absorbance due to the formation of uric acid (when coupled with xanthine oxidase).
-
To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound.
-
The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., T-cell leukemia lines) are seeded in 96-well plates at a specific density.
-
The cells are treated with various concentrations of this compound in the presence of 2'-deoxyguanosine.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.
-
The results are expressed as the percentage of viable cells compared to the untreated control.
-
The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.
Conclusion
This compound stands as a testament to the power of rational drug design in creating highly potent and selective enzyme inhibitors. Its unique mechanism of action, which leverages the metabolic intricacies of the purine salvage pathway, provides a targeted therapeutic approach for certain hematological malignancies. The journey of this compound from a theoretical concept to a clinically approved drug underscores the importance of a deep understanding of biochemical pathways in the development of novel cancer therapies. Further research into combination therapies and its application in other malignancies may broaden the clinical utility of this important therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Oncohema Key [oncohemakey.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. This compound (BCX-1777, Immucillin H) - A New Purine Nucleoside Ana...: Ingenta Connect [ingentaconnect.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Forodesine Hydrochloride: A Deep Dive into its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forodesine hydrochloride (also known as BCX-1777 and under the trade names Mundesine and Fodosine) is a potent, orally active, and selective transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][2][3][4][5][6] Developed by BioCryst Pharmaceuticals, it represents a targeted therapeutic approach for certain hematological malignancies, particularly those of T-cell origin.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound hydrochloride's primary mechanism of action is the potent and selective inhibition of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[4][5][7] PNP is responsible for the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine.[7] By inhibiting PNP, this compound leads to an accumulation of dGuo in the plasma.[8][9][10] This excess dGuo is then taken up by cells, particularly lymphocytes, and intracellularly phosphorylated by deoxycytidine kinase (dCK) to form deoxyguanosine triphosphate (dGTP).[7][8]
The resulting high intracellular concentrations of dGTP are cytotoxic, primarily through the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[7][11] The imbalance in the deoxynucleotide triphosphate (dNTP) pool ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[7][8] This selective cytotoxicity towards T-cells is attributed to their high levels of dCK and relatively low levels of deoxynucleotidase activity.[7][11]
The apoptotic cascade induced by this compound involves the activation of caspases and is associated with DNA damage-induced stabilization and phosphorylation of p53 at Ser15, leading to the activation of p21.[8][12] Interestingly, this compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells independent of p53 status, suggesting a broader therapeutic potential.[3] The process involves caspase-8 activation, downregulation of the anti-apoptotic protein Mcl-1, and the generation of reactive oxygen species (ROS).[3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Pharmacological Data
In Vitro Potency
This compound is a highly potent inhibitor of PNP across multiple species.
| Species | IC50 (nM) |
| Human | 0.48 - 1.57 |
| Mouse | 0.48 - 1.57 |
| Rat | 0.48 - 1.57 |
| Monkey | 0.48 - 1.57 |
| Dog | 0.48 - 1.57 |
| Table 1: In vitro inhibitory concentration (IC50) of this compound against PNP from various species.[13] |
Pharmacokinetics
The pharmacokinetic profile of this compound hydrochloride has been evaluated in both preclinical models and human clinical trials, with both intravenous (IV) and oral formulations.
| Species/ Population | Dose & Route | Cmax | AUC | t1/2 | Oral Bioavailability | Reference |
| Primates | 20 mg/kg/day | - | - | - | - | [4] |
| Relapsed/Refractory T-cell Malignancies | 40 mg/m² IV | 5.4 µM | - | 10 h (median) | - | [4] |
| Relapsed PTCL (Japanese) | 300 mg oral BID | - | - | - | - | [14] |
| Advanced, Fludarabine-Treated CLL | 200 mg/day oral | 200-1300 nM (steady state) | - | - | - | [15] |
| Relapsed/Refractory T-ALL | 40 mg/m²/day IV | - | - | - | - | [4][16] |
| Relapsed/Refractory CTCL | 200 mg/day oral | - | - | - | - | [4] |
| Table 2: Summary of pharmacokinetic parameters of this compound hydrochloride. |
Clinical Efficacy
This compound hydrochloride has demonstrated clinical activity in various hematological malignancies, particularly in patients with relapsed or refractory disease.
| Malignancy | Study Phase | Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Peripheral T-cell Lymphoma (PTCL) | Phase I/II | 300 mg oral BID | 41 (evaluable) | 24% | 10% | [17] |
| Cutaneous T-cell Lymphoma (CTCL) | Phase II | 200 mg oral daily | 101 (modified ITT) | 11% | 0% | [4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Phase II | 40 mg/m²/day IV | 34 | 32% | 21% | [16] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Phase I/II | 80 mg/m²/day IV | 2 | Disease stabilization | 0% | [17][18] |
| Chronic Lymphocytic Leukemia (CLL) | Phase II | 200 mg oral BID | 23 (evaluable) | 26% (Partial Response) | - | |
| Table 3: Summary of clinical trial results for this compound hydrochloride. |
Experimental Protocols
PNP Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against purine nucleoside phosphorylase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PNP is expressed and purified. The substrate, inosine, is prepared in an appropriate assay buffer (e.g., 10x PNP Assay Buffer diluted to 1x). A hypoxanthine standard is also prepared for generating a standard curve.[19][20][21][22]
-
Assay Reaction: The assay is typically performed in a 96-well UV-transparent plate.[21]
-
Add 2-50 µL of the test compound (this compound) or vehicle control to the wells.
-
Add the PNP enzyme to each well, except for the reagent background control.
-
Initiate the reaction by adding the inosine substrate.
-
The reaction mixture contains the sample, PNP Assay Buffer, a developer, and the inosine substrate.[21]
-
-
Detection: The conversion of inosine to hypoxanthine is monitored. In a colorimetric assay, hypoxanthine is further converted to uric acid by a developer, and the absorbance is measured at 293 nm in kinetic mode.[19][21] In a fluorometric assay, a probe reacts with an intermediate in the reaction to produce a fluorescent signal (Ex/Em = 535/587 nm).[22]
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The IC50 value for this compound is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Measurement of Intracellular dGTP Levels
Objective: To quantify the accumulation of dGTP in cells following treatment with this compound.
Methodology (LC-MS/MS):
-
Cell Lysis and Extraction:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable extraction buffer (e.g., cold 60% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing the nucleotides.[14]
-
-
Sample Preparation: The supernatant is dried and then reconstituted in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Separation of dGTP from other nucleotides is achieved using a suitable liquid chromatography column.
-
Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for dGTP.[14]
-
A standard curve is generated using known concentrations of dGTP to quantify the levels in the cell extracts.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To detect and quantify apoptosis in cells treated with this compound.
Methodology:
-
Cell Treatment and Harvesting:
-
Staining:
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15-20 minutes.[1][2]
-
Flow Cytometry Analysis:
-
Add more 1X Binding Buffer to the samples.
-
Analyze the stained cells by flow cytometry.
-
Four populations of cells can be distinguished:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells[2]
-
-
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro evaluation of this compound.
Conclusion
This compound hydrochloride is a targeted anticancer agent with a well-defined mechanism of action centered on the inhibition of purine nucleoside phosphorylase. Its ability to selectively induce apoptosis in T-lymphocytes has translated into clinical activity in various T-cell malignancies. The data presented in this guide, from in vitro potency and pharmacokinetic profiles to clinical efficacy, underscore its importance as a therapeutic option for patients with relapsed or refractory hematological cancers. The detailed experimental protocols provided serve as a resource for researchers in the continued investigation of this compound and other PNP inhibitors. Further research may focus on optimizing dosing regimens and exploring combination therapies to enhance its clinical utility.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. bosterbio.com [bosterbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. kumc.edu [kumc.edu]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. This compound | Oncohema Key [oncohemakey.com]
- 12. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical and clinical evaluation of this compound in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. content.abcam.com [content.abcam.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric) (ab204706) | Abcam [abcam.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Forodesine's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Forodesine (BCX-1777), a potent inhibitor of purine nucleoside phosphorylase (PNP), represents a targeted therapeutic strategy, particularly in T-cell malignancies. Its mechanism of action is contingent on the intracellular accumulation of deoxyguanosine triphosphate (dGTP), which triggers apoptotic cell death through multiple signaling pathways. This document provides a detailed examination of the molecular mechanisms, quantitative efficacy, and key experimental protocols associated with this compound-induced apoptosis in cancer cells.
Core Mechanism of Action
This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1][2] PNP's primary function is the phosphorolytic cleavage of deoxyguanosine (dGuo) into guanine.[2] By inhibiting PNP, this compound allows dGuo to be redirected into the salvage pathway, where it is phosphorylated by deoxycytidine kinase (dCK) to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[2]
The resulting high intracellular concentration of dGTP is the primary driver of cytotoxicity. This accumulation leads to an imbalance in the deoxynucleotide (dNTP) pool, which inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[2][3] The cellular stress and DNA damage caused by this imbalance ultimately trigger programmed cell death, or apoptosis.[4][5][6] This mechanism is particularly effective in lymphocytes, such as those in T-cell acute lymphoblastic leukemia (T-ALL) and B-cell chronic lymphocytic leukemia (B-CLL), which often exhibit high dCK activity.[2][4][5]
Signaling Pathways in this compound-Induced Apoptosis
The accumulation of dGTP initiates apoptosis through both p53-dependent and p53-independent pathways. This dual mechanism allows this compound to be effective even in cancers with p53 mutations, which are often resistant to conventional chemotherapy.[6][7]
p53-Dependent Pathway: In cells with functional p53, the dGTP-induced DNA damage response leads to the stabilization and phosphorylation of p53 at Ser15.[4][5] Activated p53 then upregulates the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest and apoptosis.[4][5]
p53-Independent Mitochondrial Pathway: this compound also potently activates the intrinsic, or mitochondrial, pathway of apoptosis, bypassing the need for functional p53.[6][7] Key events in this pathway include:
-
Upregulation of Pro-apoptotic Proteins: this compound induces the transcriptional upregulation of p73, a p53-family member, and BIM, a pro-apoptotic BH3-only protein.[3][7]
-
Downregulation of Anti-apoptotic Proteins: A significant decrease in the levels of the anti-apoptotic protein Mcl-1 is observed following treatment.[6][7]
-
Bax/Bak Activation: The shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins leads to the conformational activation of Bax and Bak.[6]
-
Mitochondrial Depolarization and Caspase Activation: Activated Bax/Bak permeabilize the outer mitochondrial membrane, causing a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c.[6] This triggers the activation of initiator caspase-9 and effector caspases like caspase-3, leading to the cleavage of cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and execution of apoptosis.[4][8][9] The activation of caspase-8 has also been detected, suggesting a potential crosstalk with the extrinsic pathway.[4][6]
Caption: Signaling cascade of this compound-induced apoptosis in cancer cells.
Quantitative Efficacy Data
The cytotoxic and apoptotic effects of this compound have been quantified across various cancer cell lines, primarily those of hematological origin.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|---|
| CEM-SS | T-cell Acute Lymphoblastic Leukemia (T-ALL) | IC50 | 0.015 µM | In presence of dGuo | [4] |
| Human Lymphocytes | (Activated) | IC50 | 0.1 - 0.38 µM | In presence of 3-10 µM dGuo | [4] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Proliferation Inhibition | ~60% reduction in living cells | 10-30 µM this compound, 24h | [10] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Proliferation Inhibition | Complete block | 10-30 µM this compound, 48h | [10] |
| CLL Primary Cells | Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity | 56.7 ± 14.3 % | 2 µM this compound, 10-20 µM dGuo, 24-48h | [6] |
| CLL (p53 del) | Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity | 58.5 ± 20 % | 2 µM this compound, 10-20 µM dGuo, 24-48h | [6] |
| CLL (no p53 del) | Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity | 55.2 ± 10.3 % | 2 µM this compound, 10-20 µM dGuo, 24-48h |[6] |
Table 2: Pharmacodynamic Effects of this compound Treatment
| Cell Type | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| CEM-SS Cells | dGTP Accumulation | 154-fold increase | In presence of dGuo | [4] |
| CLL Primary Cells | dGTP Accumulation | Median 30-fold increase | 2 µM this compound + dGuo, 8h | [11] |
| Pediatric B-ALL | dGTP Accumulation | 3 - 90 µM (Median 16 µM) | 2 µM this compound + 20 µM dGuo, 24h | [12] |
| CLL Primary Cells | Caspase-3 Activation | Directly correlated with dGTP (r = 0.932) | This compound + dGuo | [8] |
| CLL Primary Cells | PARP Cleavage | Strongly correlated with dGTP (r = 0.92) | this compound + dGuo, 4-8h |[13] |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize this compound-induced apoptosis.
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[14]
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., 1 x 10⁶ cells/mL) and culture under standard conditions. Treat cells with the desired concentrations of this compound and dGuo for specified time points (e.g., 8, 24, 48 hours). Include an untreated control.
-
Cell Collection: For suspension cells, collect by centrifugation. For adherent cells, collect the supernatant containing floating cells and detach the adherent population with a gentle cell dissociation agent (e.g., Trypsin-EDTA). Combine both fractions.
-
Washing: Wash cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
This assay quantifies the key pharmacodynamic biomarker of this compound activity.
Principle: The "DNA polymerase assay" is used to measure the concentration of individual dNTPs. A known amount of cell extract is added to a reaction mixture containing a specific DNA template/primer, radiolabeled dNTPs (except the one being measured), and DNA polymerase. The amount of DNA synthesis is proportional to the concentration of the unlabeled dNTP from the cell extract.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described previously. Harvest approximately 5-10 x 10⁶ cells per sample.
-
Nucleotide Extraction: Wash cells with cold PBS. Extract nucleotides by resuspending the cell pellet in 60% methanol and incubating on ice.[8] Centrifuge to remove cell debris.
-
Sample Preparation: Lyophilize the methanol supernatant to dryness and reconstitute the nucleotide pellet in a small volume of assay buffer.
-
DNA Polymerase Reaction: Prepare a reaction mix containing a poly(dI-dC) template-primer, DNA polymerase I, and a buffered solution with three radiolabeled dNTPs (e.g., [³H]dATP, [³H]dCTP, [³H]dTTP) and one unlabeled dNTP (dGTP from the sample).
-
Incubation and Termination: Initiate the reaction by adding the cell extract. Incubate at 37°C. Stop the reaction by spotting the mixture onto DE-81 ion-exchange filter paper discs.
-
Washing and Scintillation Counting: Wash the filter discs extensively to remove unincorporated radiolabeled nucleotides. Dry the discs and measure the incorporated radioactivity using a liquid scintillation counter.
-
Quantification: Compare the radioactivity incorporated from the samples to a standard curve generated with known concentrations of dGTP to determine the intracellular dGTP concentration.
This method detects a hallmark of caspase-3 activation and apoptotic execution.
Principle: During apoptosis, activated caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment. Western blotting with an antibody that recognizes both full-length and cleaved PARP can be used to visualize this event.
Methodology:
-
Cell Treatment and Lysis: Following treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa band indicates PARP cleavage. Normalize results to a loading control like actin or GAPDH.[4][8]
Conclusion
This compound induces apoptosis in susceptible cancer cells through a well-defined mechanism centered on the inhibition of PNP and the subsequent cytotoxic accumulation of intracellular dGTP. This triggers a robust apoptotic response mediated by both p53-dependent and, critically, p53-independent mitochondrial pathways. The drug's efficacy is particularly pronounced in lymphoid malignancies and can be quantitatively assessed through established protocols measuring apoptosis rates, dGTP levels, and specific molecular markers like PARP cleavage. This technical guide provides a foundational understanding for researchers and drug developers working to leverage this targeted therapeutic strategy.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of this compound in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. | BioWorld [bioworld.com]
- 12. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Forodesine: A Purine Nucleoside Phosphorylase Inhibitor for Hematological Malignancies
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the preclinical data for forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor, in the context of hematological malignancies. This document details the mechanism of action, in vitro efficacy, and methodologies from key preclinical studies, presenting quantitative data in a structured format and illustrating critical pathways and workflows through detailed diagrams.
Core Mechanism of Action
This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, such as deoxyguanosine, to their corresponding purine bases and ribose-1-phosphate. Genetic deficiency of PNP in humans leads to a profound T-cell lymphopenia, highlighting the critical role of this enzyme in T-lymphocyte development and function.
This compound's therapeutic effect stems from its potent and specific inhibition of PNP. This inhibition leads to an accumulation of the PNP substrate, deoxyguanosine (dGuo), in the plasma. Elevated extracellular dGuo is transported into cells, particularly lymphocytes, where it is phosphorylated by deoxycytidine kinase (dCK) and subsequently other kinases to form deoxyguanosine triphosphate (dGTP). The intracellular accumulation of dGTP is cytotoxic as it inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleotide triphosphate (dNTP) pool and subsequent inhibition of DNA synthesis and repair, ultimately inducing apoptosis. The preferential cytotoxicity of this compound towards T-cells is attributed to their high dCK activity and low 5'-nucleotidase activity, which results in efficient trapping of dGTP.
In Vitro Efficacy of this compound
Preclinical studies have demonstrated the cytotoxic activity of this compound across a range of hematological malignancy cell lines and primary patient samples. The efficacy is often evaluated in the presence of exogenous deoxyguanosine to mimic the in vivo effect of PNP inhibition.
T-Cell Malignancies
Given the central role of PNP in T-cell function, this compound has shown significant preclinical activity in T-cell acute lymphoblastic leukemia (T-ALL), T-cell prolymphocytic leukemia (T-PLL), cutaneous T-cell lymphoma (CTCL), and peripheral T-cell lymphoma (PTCL).
B-Cell Malignancies
While initially considered a T-cell-targeted agent, this compound has also demonstrated efficacy in various B-cell malignancies, including B-cell acute lymphoblastic leukemia (B-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL). The sensitivity of B-cell malignancies is also linked to the expression of deoxycytidine kinase.
Multiple Myeloma
Preclinical investigations in multiple myeloma (MM) have shown that this compound can induce a partial inhibition of proliferation and limited apoptosis in both murine and human MM cell lines.
Table 1: Summary of In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Malignancy Type | IC50 (nM) | Experimental Conditions | Reference |
| CCRF-CEM | T-ALL | 4.2 | This compound + 10 µM dGuo | |
| MOLT-4 | T-ALL | 8 | This compound + 10 µM dGuo | |
| RPMI-8226 | Multiple Myeloma | >5000 | This compound + 20 µM dGuo | |
| Granta-519 | Mantle Cell Lymphoma | Not reproducible | This compound + 10-20 µM dGuo | |
| Rec-1 | Mantle Cell Lymphoma | Not reproducible | This compound + 10-20 µM dGuo | |
| JeKo-1 | Mantle Cell Lymphoma | Not reproducible | This compound + 10-20 µM dGuo |
Note: The lack of reproducible IC50 values in some studies highlights the importance of specific experimental conditions, particularly the concentration of deoxyguanosine.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent cytotoxic effect of this compound on hematological malignancy cell lines.
Methodology:
-
Cell Culture: Hematological malignancy cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound in the presence of a fixed concentration of deoxyguanosine (typically 10-20 µM).
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a variety of methods:
-
MTT Assay: Measures the metabolic activity of cells.
-
Trypan Blue Exclusion: Differentiates between viable and non-viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: Detects apoptosis and necrosis via flow cytometry.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound and deoxyguanosine for various time points.
-
Staining: Cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells is quantified using a flow cytometer.
-
Western Blot Analysis: To confirm apoptosis, protein lysates from treated cells can be analyzed by Western blot for the cleavage of caspase-3 and PARP.
Measurement of Intracellular dGTP Accumulation
Objective: To measure the pharmacodynamic effect of this compound by quantifying the intracellular accumulation of dGTP.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound and deoxyguanosine. After incubation, cells are lysed, and nucleotides are extracted.
-
Quantification: Intracellular dGTP levels are quantified using high-performance liquid chromatography (HPLC) or a DNA polymerase-based assay.
Signaling Pathways Implicated in this compound-Induced Apoptosis
Preclinical studies have elucidated some of the downstream signaling pathways activated by this compound-induced dGTP accumulation. In chronic lymphocytic leukemia (CLL), this compound has been shown to activate a p53-independent mitochondrial apoptotic pathway. This involves the transcriptional upregulation of p73, a p53-related protein, and the pro-apoptotic BH3-only protein BIM. This leads to a decrease in the anti-apoptotic protein MCL-1 and activation of the intrinsic apoptotic cascade.
Resistance Mechanisms
Preclinical models have been instrumental in identifying potential mechanisms of resistance to this compound. In T-lymphoblastic leukemia cell lines made resistant to this compound, a key finding was a significant increase in the basal intracellular dGTP levels. This suggests that cells may adapt to high dGTP levels, thereby circumventing its cytotoxic effects. Further research is needed to fully elucidate the molecular mechanisms underlying this observation.
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development in hematological malignancies. Its well-defined mechanism of action, centered on the inhibition of PNP and subsequent dGTP-mediated apoptosis, has been validated in numerous in vitro and in vivo models. The demonstrated activity in both T-cell and B-cell malignancies underscores its potential as a broad-spectrum therapeutic agent. The detailed experimental protocols and signaling pathways outlined in this guide offer a valuable resource for researchers and drug developers working to further understand and optimize the therapeutic application of this compound and other PNP inhibitors. Future preclinical studies should continue to explore combination strategies and delve deeper into the molecular mechanisms of resistance to maximize the clinical benefit of this promising agent.
Forodesine Target Validation in T-cell Lymphomas: An In-depth Technical Guide
This document provides a comprehensive technical overview of Forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor, for the treatment of T-cell lymphomas. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, clinical efficacy, and the experimental methodologies used for its validation.
Introduction: The Unmet Need in T-cell Lymphomas
T-cell lymphomas (TCLs) are a heterogeneous group of aggressive non-Hodgkin lymphomas with generally poor outcomes for most subtypes.[1] For patients with relapsed or refractory disease, there is no universally accepted standard of care, highlighting a critical need for novel, targeted therapies.[1] One promising therapeutic target is the purine salvage pathway, which is crucial for lymphocyte function. Children born with a deficiency in purine nucleoside phosphorylase (PNP), a key enzyme in this pathway, exhibit severely reduced T-cell counts while maintaining relatively normal B-cell immunity.[2][3] This observation established PNP as a compelling target for the selective elimination of malignant T-cells.
This compound (also known as BCX-1777 or Immucillin-H) is a rationally designed, transition-state analog inhibitor of PNP.[4][5] It is 100 to 1,000 times more potent than other agents in its class, making it a highly selective and powerful agent for targeting T-cell malignancies.[1][3] This guide details the validation of PNP as a therapeutic target in TCLs through the action of this compound.
Mechanism of Action: Selective Apoptosis in T-cells
This compound's therapeutic effect is rooted in its potent and specific inhibition of purine nucleoside phosphorylase (PNP).[6]
-
PNP Inhibition : In the purine salvage pathway, PNP catalyzes the phosphorolysis of 2'-deoxyguanosine (dGuo) into guanine and 2'-deoxyribose-1-phosphate.[3][4] this compound, as a transition-state analog, binds tightly to PNP, effectively blocking this conversion.[5][7]
-
dGTP Accumulation : The inhibition of PNP leads to an increase in the plasma concentration of dGuo.[1][5] This elevated dGuo is taken up by cells, particularly malignant T-cells which have high levels of the enzyme deoxycytidine kinase (dCK).[1][4] dCK phosphorylates dGuo, converting it first to deoxyguanosine monophosphate (dGMP) and ultimately to deoxyguanosine triphosphate (dGTP).[4]
-
Induction of Apoptosis : The resulting intracellular accumulation of dGTP creates a lethal imbalance in the deoxynucleotide pool.[1] This imbalance inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and replication, which in turn triggers programmed cell death, or apoptosis, selectively in the malignant T-cells.[4][6] This targeted action minimizes damage to healthy cells, leading to a more favorable side-effect profile compared to traditional chemotherapy.[6]
Clinical Efficacy in T-cell Lymphomas
This compound has been evaluated in multiple clinical trials for relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL), demonstrating single-agent activity.
Table 1: Clinical Trial Results for this compound in Peripheral T-cell Lymphoma (PTCL)
| Trial Phase | Formulation | Dose | No. of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Median PFS | Median OS |
|---|---|---|---|---|---|---|---|
| Phase I/II (Japan) | Oral | 300 mg twice daily | 41 (evaluable) | 25% | 10% (4 patients) | 1.9 months | 15.6 months |
| Phase I (Japan) | Oral | 100 mg daily | 5 | 20% (1 patient) | 20% (1 patient) | N/A | N/A |
Data sourced from a multicenter Phase 1/2 study in Japanese patients with relapsed PTCL.[1][8]
Table 2: Clinical Trial Results for this compound in Cutaneous T-cell Lymphoma (CTCL)
| Trial Phase | Formulation | Dose | Objective Response Rate (ORR) |
|---|---|---|---|
| Phase I/II | Intravenous (IV) | Dose-ranging | 31% |
| Phase I/II | Oral | Dose-ranging | 27% |
| Phase II | Oral | 200 mg daily | 11% |
| Phase I | Intravenous (IV) | 40 mg/m² | 31% (4/13 patients, incl. 3 CRs) |
Data sourced from Phase I/II studies in patients with refractory CTCL.[9][10] The lower response rate in the Phase II oral study was potentially attributable to underdosing.[9]
Core Experimental Protocols for Target Validation
The validation of this compound's mechanism of action relies on a series of key in vitro and in vivo experiments.
4.1. PNP Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting PNP enzyme activity.
-
Methodology:
-
Recombinant human PNP enzyme is incubated with its substrate, such as inosine or deoxyguanosine.
-
The reaction progress is monitored by measuring the rate of substrate conversion to hypoxanthine or guanine, often using spectrophotometry to detect the change in absorbance at a specific wavelength.
-
The assay is repeated with varying concentrations of this compound to generate a dose-response curve.
-
The IC50 value (the concentration of this compound required to inhibit 50% of the PNP enzyme activity) is calculated from this curve. This compound has a reported IC50 in the nanomolar range (0.48–1.57 nM).[3]
-
4.2. Cell Proliferation and Viability Assay
-
Objective: To assess the cytotoxic effect of this compound on T-cell lymphoma cell lines.
-
Methodology:
-
T-cell lymphoma cell lines (e.g., CEM-SS) are cultured in standard media.
-
Cells are treated with a range of this compound concentrations, typically in the presence of a fixed concentration of 2'-deoxyguanosine (e.g., 3-10 µM) to ensure substrate availability for dGTP synthesis.[7]
-
After a defined incubation period (e.g., 48-72 hours), cell viability is measured using assays such as MTS or by counting viable cells using trypan blue exclusion.
-
The IC50 value for cell proliferation is determined. This compound, in the presence of dGuo, inhibited CEM-SS cell proliferation with an IC50 of 0.015 μM.[7]
-
4.3. Intracellular dGTP Quantification
-
Objective: To directly confirm the accumulation of dGTP in T-cells following this compound treatment.
-
Methodology:
-
T-cell lymphoma cells are treated with this compound and dGuo as described above.
-
Following incubation, cells are harvested and intracellular metabolites are extracted, typically using a cold acid solution (e.g., perchloric acid).
-
The cell extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the nucleotide pools.
-
The concentration of dGTP in treated cells is compared to that in untreated control cells. Studies have shown a significant, dose-dependent increase in intracellular dGTP levels post-treatment.[5][7]
-
4.4. Apoptosis Assay
-
Objective: To confirm that the observed cell death is due to apoptosis.
-
Methodology:
-
Cells are treated with this compound and dGuo.
-
Apoptosis can be assessed through several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is used to identify late apoptotic/necrotic cells. Cells are analyzed by flow cytometry.
-
Caspase Activation Assays: The activation of key executioner caspases (e.g., caspase-3) or initiator caspases (caspase-8, caspase-9) is measured using fluorometric or colorimetric assays. A direct correlation between dGTP accumulation and caspase-3 activation has been demonstrated.[7]
-
-
Potential Resistance Mechanisms
While the search results did not detail specific clinical resistance mechanisms to this compound, potential avenues for resistance can be extrapolated from its mechanism of action and general principles of drug resistance in cancer.
-
Alterations in Nucleoside Metabolism:
-
Decreased dCK Activity: Since deoxycytidine kinase (dCK) is essential for converting dGuo to its active triphosphate form, mutations or downregulation of dCK could prevent the accumulation of dGTP and confer resistance.
-
Increased Nucleotidase Activity: Upregulation of enzymes that dephosphorylate dGTP back to dGMP or dGuo could counteract its accumulation.
-
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could potentially reduce the intracellular concentration of this compound, although this is a more general resistance mechanism.
-
Defects in Apoptotic Pathways: Mutations or altered expression of downstream apoptosis signaling molecules (e.g., Bcl-2 family proteins, caspases) could render cells resistant to the pro-apoptotic signal triggered by dGTP accumulation.
Further research is needed to clinically validate these potential resistance pathways in patients who do not respond or relapse after this compound therapy.
Conclusion
This compound exemplifies a successful structure-based drug design targeting a key enzymatic vulnerability in T-cell malignancies.[6][10] Its potent inhibition of PNP leads to a selective accumulation of dGTP in T-cells, triggering apoptosis.[6] This targeted mechanism has been validated through extensive preclinical experiments and has translated into meaningful clinical activity in patients with relapsed/refractory T-cell lymphomas, leading to its approval in Japan for this indication.[2][8] The data presented provides a robust validation of PNP as a therapeutic target in TCLs and establishes this compound as a valuable agent in the treatment of this challenging disease.
References
- 1. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BIOCRYST ANNOUNCES PRESENTATION AND UPDATE OF RESULTS WITH INTRAVENOUS this compound HYDROCHLORIDE IN PATIENTS WITH CUTANEOUS T-CELL LYMPHOMA, B-CELL ACUTE LYMPHOBLASTIC LEUKEMIA (ALL) AND T-CELL ALL AT THE AMERICAN SOCIETY OF HEMATOLOGY (ASH) | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Forodesine's Effect on Purine Metabolism Pathways
Introduction
This compound, also known as BCX-1777 or Immucillin-H, is a potent, second-generation transition-state analog inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2] PNP is a critical enzyme in the purine salvage pathway, responsible for the catabolism of purine nucleosides.[3] Genetic deficiency of PNP in humans leads to a profound T-cell immunodeficiency, highlighting the crucial role of this pathway in T-lymphocyte function and survival.[3][4] This observation provided the rationale for developing PNP inhibitors as targeted therapeutic agents for T-cell malignancies.[3][5] this compound represents a significant advancement in this class of drugs, demonstrating high potency and selectivity, and has been approved in Japan for the treatment of relapsed/refractory peripheral T-cell lymphoma (PTCL).[6][2] This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on purine metabolism, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: PNP Inhibition
The primary mechanism of this compound is the potent and selective inhibition of purine nucleoside phosphorylase. In the purine salvage pathway, PNP catalyzes the reversible phosphorolysis of 2'-deoxyguanosine (dGuo) into guanine and 2'-deoxyribose-1-phosphate.[1][6] this compound, as a transition-state analog, binds to the active site of PNP with extremely high affinity, effectively blocking this catalytic step.[6][7]
The inhibition of PNP by this compound initiates a cascade of metabolic changes:
-
Increased Plasma Deoxyguanosine (dGuo): With PNP activity blocked, its substrate, dGuo, is no longer efficiently catabolized and accumulates in the plasma.[1][3][5]
-
Intracellular dGuo Uptake: The elevated plasma dGuo is transported into cells, particularly lymphocytes, via nucleoside transporters.[8]
-
Intracellular Accumulation of dGTP: Inside the cell, dGuo is phosphorylated by deoxycytidine kinase (dCK) to deoxyguanosine monophosphate (dGMP).[1][8] Subsequent phosphorylations convert dGMP to deoxyguanosine diphosphate (dGDP) and finally to deoxyguanosine triphosphate (dGTP).[1] This accumulation of dGTP is the key cytotoxic event.[4][9]
The selectivity of this compound for T-cells is largely attributed to the metabolic characteristics of these cells, which typically exhibit high levels of dCK activity and relatively low levels of deoxynucleotidases that would otherwise degrade dGTP.[8][10]
Cytotoxic Consequences of dGTP Accumulation
The supraphysiological levels of intracellular dGTP are toxic to lymphocytes, primarily through two mechanisms:
-
Inhibition of Ribonucleotide Reductase (RR): dGTP is an allosteric inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis.[1][8][11] Inhibition of RR leads to a severe imbalance in the overall deoxynucleotide triphosphate (dNTP) pool, stalling DNA replication and repair, ultimately leading to cell cycle arrest.[8][11]
-
Induction of Apoptosis: The profound metabolic stress and DNA damage resulting from dNTP pool imbalance trigger the intrinsic apoptotic pathway.[1][11] This is characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase (PARP), and changes in the mitochondrial membrane potential.[10][12]
A potential mechanism of resistance to this compound involves the sterile alpha motif and HD-domain containing protein 1 (SAMHD1), a phosphohydrolase that can degrade dGTP, thereby protecting malignant cells from its cytotoxic effects.[13][14][15]
Quantitative Data
The efficacy of this compound is quantified by its potent inhibition of PNP and the resulting downstream metabolic consequences.
Table 1: Inhibitory Potency of this compound against Purine Nucleoside Phosphorylase (PNP)
| Species | IC₅₀ (nM) |
|---|---|
| Human | 0.48 - 1.57 |
| Mouse | 0.48 - 1.57 |
| Rat | 0.48 - 1.57 |
| Monkey | 0.48 - 1.57 |
| Dog | 0.48 - 1.57 |
Data sourced from MedchemExpress and Dove Medical Press.
Table 2: In Vitro Effects of this compound on dGTP Accumulation and Proliferation
| Cell Line | Treatment | dGTP Fold Increase | Proliferation Inhibition (IC₅₀) |
|---|---|---|---|
| CEM-SS (T-ALL) | This compound + dGuo | 154-fold | 0.015 µM |
| CLL Lymphocytes (Patient Samples) | 2 µM this compound + 10 µM dGuo | Variable (Heterogeneous) | Not Applicable |
Data sourced from Balakrishnan K, et al. (2006).[10]
Table 3: Pharmacodynamic Effects of this compound in Patients with T-Cell Malignancies
| Parameter | Pre-treatment Level | Post-treatment Level | Fold Increase |
|---|---|---|---|
| Plasma this compound | Not Applicable | 5.4 µM (Median Peak) | Not Applicable |
| Plasma dGuo | < Detectable | 22 - 38 µM | Not Applicable |
| Intracellular dGTP (Leukemia Cells) | Baseline | 2- to 40-fold increase | 2x - 40x |
Data represents findings from early phase clinical trials.[6][4][7]
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and processes involved in this compound's mechanism of action.
References
- 1. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug evaluation: this compound - PNP inhibitor for the treatment of leukemia, lymphoma and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Oncohema Key [oncohemakey.com]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of this compound in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SAMHD1 Limits the Efficacy of this compound in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SAMHD1 Limits the Efficacy of this compound in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing Forodesine Sensitivity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forodesine (also known as BCX-1777 or Immucillin H) is a potent, orally bioavailable inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of guanosine and deoxyguanosine (dGuo) to guanine.[3][4] Inhibition of PNP by this compound leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP), which in turn inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleotide triphosphate (dNTP) pool, inhibition of DNA synthesis, and ultimately, apoptosis.[1][3] This mechanism of action makes this compound particularly effective against T-cell malignancies, which have high levels of deoxycytidine kinase (dCK) that facilitates the accumulation of dGTP.[3][5] Promising activity has also been observed in some B-cell leukemias.[4][5]
These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound in vitro, including recommended cell culture conditions and various assays to measure its biological effects.
Cell Culture Conditions
The successful testing of this compound sensitivity relies on appropriate cell culture techniques. Below are general guidelines and specific conditions reported in the literature.
Recommended Cell Lines:
This compound has demonstrated significant activity in T-cell malignancies. Some B-cell lines also show sensitivity.
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): CEM-SS[5]
-
B-cell Chronic Lymphocytic Leukemia (B-CLL): Primary CLL cells[5]
-
B-cell Acute Lymphoblastic Leukemia (B-ALL): Primary B-ALL lymphoblasts[6]
-
Mantle Cell Lymphoma (MCL): Primary MCL cells[7]
Culture Medium and Conditions:
The majority of studies utilize RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
| Component | Recommended Concentration/Condition |
| Basal Medium | RPMI 1640 |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | Penicillin-Streptomycin (optional) |
| Temperature | 37°C |
| Atmosphere | 5% CO2, humidified incubator |
This compound and Deoxyguanosine Preparation
This compound's cytotoxic effect is dependent on the presence of deoxyguanosine (dGuo). Therefore, dGuo is typically added to the cell culture medium along with this compound.
Stock Solutions:
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 1-10 mM. Store at -20°C.
-
Deoxyguanosine (dGuo): Prepare a stock solution in sterile water or culture medium at a concentration of 10-20 mM. Store at -20°C.
Working Concentrations:
The optimal concentrations of this compound and dGuo may vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 value for each cell line.
| Compound | Typical In Vitro Concentration Range | Reference Concentration |
| This compound | 0.01 µM - 20 µM | 2 µM[6][7] |
| Deoxyguanosine (dGuo) | 10 µM - 30 µM | 20 µM[6] |
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound sensitivity.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
This compound and dGuo stock solutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound with a constant concentration of dGuo (e.g., 20 µM) in culture medium.
-
Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound and dGuo stock solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well.
-
Treat cells with the desired concentrations of this compound and dGuo for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound and dGuo stock solutions
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. An example is provided below.
Table 1: Effect of this compound on Cell Viability (IC50) and Apoptosis in Various Cell Lines
| Cell Line | This compound IC50 (µM) with 20 µM dGuo (72h) | % Apoptotic Cells (Annexin V+) at 2 µM this compound + 20 µM dGuo (48h) |
| CEM-SS (T-ALL) | Data from experiment | Data from experiment |
| Primary B-CLL | Data from experiment | Data from experiment |
| Primary B-ALL | Data from experiment | Data from experiment |
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits PNP, leading to dGTP accumulation and apoptosis.
Experimental Workflow for this compound Sensitivity Testing
The following diagram outlines the general workflow for assessing this compound sensitivity.
Caption: Workflow for in vitro testing of this compound sensitivity.
References
- 1. This compound | Oncohema Key [oncohemakey.com]
- 2. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Forodesine: Application Notes on Solubility and Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility and stability of forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor. The information is intended to guide researchers in the proper handling and use of this compound in a laboratory setting.
Introduction
This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP) investigated for its therapeutic potential in T-cell malignancies.[1] Understanding its solubility and stability in common laboratory solvents is critical for accurate experimental design, data interpretation, and the development of robust analytical methods.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄N₄O₄ | [1] |
| Molecular Weight | 266.25 g/mol | [1] |
| Form | Solid | [2] |
| Storage (Solid) | ≥4 years at -20°C | [2] |
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. This inhibition leads to an accumulation of deoxyguanosine (dGuo), which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated intracellular dGTP levels are cytotoxic to T-cells, leading to apoptosis.
Solubility Data
The solubility of this compound can vary depending on whether it is in its free base or hydrochloride salt form. The following tables summarize available solubility data in common laboratory solvents.
Table 1: this compound (Free Base) Solubility
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 80 mg/mL |
Table 2: this compound Hydrochloride Solubility
| Solvent | Solubility | Source |
| Water | 100 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [2] |
Note: The solubility of this compound in DMSO appears to vary significantly between the free base and the hydrochloride salt. Researchers should consider the form of the compound they are using.
Stability Profile
This compound hydrochloride is stable as a solid for at least four years when stored at -20°C.[2] Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[2]
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific degradation pathways for this compound have not been extensively published, general protocols for forced degradation can be applied.
Experimental Protocols
Protocol for Determining this compound Solubility (Shake-Flask Method)
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately assessing the stability of this compound in solution. The following provides a starting point for developing such a method, based on a validated LC/MS/MS method used for plasma analysis.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV or PDA detector.
-
For higher sensitivity and specificity, a mass spectrometer (MS) detector is recommended.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-1.0 mL/min for HPLC.
-
Detection Wavelength: Based on the UV spectrum of this compound.
-
Injection Volume: 5-20 µL.
Method Validation:
The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Protocol for Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose the this compound solution to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the this compound solution (e.g., at 60-80°C).
-
Photolytic Degradation: Expose the this compound solution to UV light.
Samples should be taken at various time points and analyzed using the validated stability-indicating HPLC method to monitor the degradation of this compound and the formation of any degradation products.
Conclusion
This document provides essential information on the solubility and stability of this compound in common laboratory solvents. The provided protocols offer a framework for researchers to conduct their own assessments and ensure the quality and reliability of their experimental results. It is recommended to perform preliminary solubility and stability tests under specific experimental conditions to obtain the most accurate data.
References
Application Notes and Protocols for Measuring dGTP Accumulation Following Forodesine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forodesine, a potent and specific inhibitor of purine nucleoside phosphorylase (PNP), has shown significant promise in the treatment of T-cell malignancies.[1][2][3] Its mechanism of action hinges on the targeted induction of apoptosis in malignant T-cells through the intracellular accumulation of deoxyguanosine triphosphate (dGTP).[1][4][5] Understanding and quantifying this accumulation is paramount for evaluating the pharmacodynamic effects of this compound, optimizing dosing regimens, and identifying patient populations most likely to respond to therapy.
PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolysis of deoxyguanosine (dGuo) to guanine.[6][7] Inhibition of PNP by this compound leads to an increase in plasma dGuo levels.[2][5] This elevated dGuo is then taken up by cells and phosphorylated by deoxycytidine kinase and other kinases to form dGTP.[6] In T-cells, which have high deoxycytidine kinase activity, this leads to a significant accumulation of dGTP.[6] The resulting imbalance in the deoxynucleoside triphosphate (dNTP) pool inhibits ribonucleotide reductase and DNA replication, ultimately triggering apoptosis.[6][7]
These application notes provide detailed protocols for the measurement of intracellular dGTP accumulation in response to this compound treatment, primarily focusing on the highly sensitive and specific method of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Mechanism of Action of this compound
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for in vitro studies using leukemia cell lines or primary patient cells.
Materials:
-
Leukemia cell line (e.g., MOLT-4, RPMI-8226) or isolated peripheral blood mononuclear cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
2'-deoxyguanosine (dGuo)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Microcentrifuge tubes
Procedure:
-
Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in complete culture medium.
-
Prepare stock solutions of this compound and dGuo in a suitable solvent (e.g., water or DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 - 10 µM) and dGuo (e.g., 10 - 50 µM). Include a vehicle-only control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove any extracellular contaminants.
-
Count the cells and determine cell viability.
-
Proceed immediately to the nucleotide extraction protocol.
Intracellular Nucleotide Extraction
This protocol describes the extraction of dNTPs from cultured cells for subsequent analysis.
Materials:
-
Cell pellet from the previous step
-
Ice-cold 60% methanol
-
Microcentrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Resuspend the cell pellet in a known volume of ice-cold 60% methanol (e.g., 200 µL for 1-5 x 10^6 cells).
-
Vortex vigorously for 30 seconds to ensure cell lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the extracted nucleotides into a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Store the dried nucleotide extract at -80°C until analysis.
Quantification of dGTP by HPLC-MS/MS
This protocol provides a general framework for the quantification of dGTP using HPLC-MS/MS. Instrument parameters may need to be optimized for specific systems.
Materials:
-
Dried nucleotide extract
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Ammonium hydroxide
-
dGTP standard
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried nucleotide extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 5 mM ammonium acetate in water).
-
Chromatographic Separation:
-
Column: A porous graphitic carbon column (e.g., Hypercarb, 50 x 2.1 mm, 3 µm) is often used for nucleotide separation.[8]
-
Mobile Phase A: 5 mM Ammonium Acetate in water, pH adjusted to 9.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the dNTPs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for dGTP. A common transition is m/z 506.1 > 158.9.[8]
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximal sensitivity for the dGTP transition.
-
-
Quantification:
-
Generate a standard curve using known concentrations of dGTP.
-
Calculate the concentration of dGTP in the samples by interpolating their peak areas from the standard curve.
-
Normalize the dGTP concentration to the cell number to obtain the amount of dGTP per million cells.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for measuring dGTP accumulation.
Caption: Workflow for dGTP measurement.
Data Presentation
The following table summarizes quantitative data on dGTP accumulation after this compound treatment from various studies.
| Cell Type/Patient Population | This compound Dose/Concentration | dGuo Concentration | Time Point | Fold Increase in dGTP | Baseline dGTP (µM) | Post-treatment dGTP (µM) | Reference |
| T-cell malignancies (in vivo) | 40 mg/m² infusion | Not specified | 24 hours | 10- to 20-fold | Not specified | Not specified | [2][7] |
| Chronic Lymphocytic Leukemia (CLL) (in vivo) | 200 mg/day (oral) | Median 1.8 µM | Not specified | Modest | Median ~6 | Median ~10 | [9][10] |
| CLL primary lymphocytes (in vitro) | 2 µM | 10 µM | 8 hours | Variable | 0.3 - 4 | Median 15 (range 6-119) | [11] |
| CLL lymphocytes (in vitro) | 2 µM | 10 or 20 µM | Not specified | Significant | Not specified | 40 - 250 | [9][10] |
| B-ALL lymphoblasts (in vitro) | 2 µM | 20 µM | 24-48 hours | Time-dependent accumulation | Not specified | Not specified | [12] |
Conclusion
The accurate measurement of intracellular dGTP accumulation is a critical component in the preclinical and clinical development of this compound. The protocols outlined in these application notes, particularly the use of HPLC-MS/MS, provide a robust and sensitive method for quantifying this key pharmacodynamic marker. The provided data highlights the significant dGTP accumulation induced by this compound, which correlates with its therapeutic effect. These methods can be adapted by researchers to further investigate the efficacy of this compound and other PNP inhibitors in various hematological malignancies.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Oncohema Key [oncohemakey.com]
- 7. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forodesine Administration in Peripheral T-cell Lymphoma (PTCL) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor, for the treatment of peripheral T-cell lymphoma (PTCL). This document includes a summary of its mechanism of action, clinical efficacy, and detailed protocols based on key clinical studies.
Introduction to this compound
This compound (formerly BCX-1777) is a rationally designed transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][2][3] It is a novel agent that has shown efficacy in T-cell malignancies.[4][5][6] While its clinical development was discontinued in the United States and Europe, this compound received its first global approval in Japan in March 2017 for the treatment of relapsed/refractory PTCL.[1][4][5][6] As an oral formulation, it offers a convenient administration route compared to many intravenous agents used in this setting.[4][5][6]
Mechanism of Action
This compound's therapeutic effect is rooted in its potent and selective inhibition of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[2][3][7]
-
PNP Inhibition: In normal purine metabolism, PNP catalyzes the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine.[2][8]
-
dGTP Accumulation: By inhibiting PNP, this compound leads to an accumulation of dGuo in the plasma and T-cells.[2][3][9] This excess dGuo is then phosphorylated by deoxycytidine kinase (dCK), an enzyme highly active in lymphocytes, to form deoxyguanosine triphosphate (dGTP).[2][7][9]
-
Induction of Apoptosis: The intracellular accumulation of dGTP creates an imbalance in the deoxyribonucleotide pool, which in turn inhibits ribonucleotide reductase—an enzyme essential for DNA synthesis and repair. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in malignant T-cells.[2][7][10]
The high activity of dCK in T-cells compared to other cell types contributes to the relative T-cell selectivity of this compound.[7][10]
Clinical Efficacy in Relapsed/Refractory PTCL
The primary data supporting the use of this compound in PTCL comes from a pivotal Phase I/II multicenter study conducted in Japan (NCT01776411).[4][9][11][12] This study established the recommended dose and demonstrated clinically meaningful activity in a heavily pretreated patient population.
The following tables summarize the efficacy and safety outcomes from the Phase II part of the Japanese study.
Table 1: Efficacy Results in Evaluable Patients (n=41)
| Endpoint | Result | 90% Confidence Interval |
|---|---|---|
| Overall Response Rate (ORR) | 22% (9 patients) | 12.0% - 35.3% |
| Complete Response (CR) | 10% (4 patients) | - |
| Partial Response (PR) | 12% (5 patients) | - |
| Median Time to Response | 1.9 months | (range 1.8-5.5) |
| Median Duration of Response | Not Reached | - |
| Median Progression-Free Survival (PFS) | 2.0 months | - |
| Median Overall Survival (OS) | 14.5 months | - |
Data sourced from the 2016 ASCO Annual Meeting abstract.[11][12]
Table 2: Common Grade ≥3 Adverse Events (AEs)
| Adverse Event | Incidence (%) |
|---|---|
| Lymphopenia | 96% |
| Leukopenia | 42% |
| Neutropenia | 33% |
| Thrombocytopenia | 25% |
| Anemia | 20% |
Data sourced from the 2016 ASCO Annual Meeting abstract.[11][12]
Note: A notable adverse event was the development of secondary B-cell non-Hodgkin lymphomas (B-NHL), observed in four patients, which may be associated with the significant lymphopenia induced by the drug.[11]
Experimental Protocol: Phase I/II Study of this compound in Relapsed PTCL
This section details the methodology used in the pivotal Japanese Phase I/II study (NCT01776411), providing a template for future clinical investigations.
-
Primary Endpoint: To determine the Overall Response Rate (ORR).[11][12][13]
-
Secondary Endpoints: To assess Progression-Free Survival (PFS), Overall Survival (OS), and the safety and toxicity profile of this compound.[11][12][13]
-
Histologically confirmed diagnosis of relapsed or refractory PTCL, based on the 2008 WHO classification.[11][12]
-
Progression after at least one prior systemic chemotherapy regimen.[13]
-
Measurable disease as assessed by CT and PET scans.
-
Adequate organ function (hematologic, renal, and hepatic).
-
Drug: this compound 100 mg capsules.[9]
-
Dosage Regimen: 300 mg (three 100 mg capsules) administered orally, twice a day (BID).[9][11][12]
-
Administration Schedule: Continuous daily dosing.[11][12] Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.[9]
-
Tumor response was evaluated by an independent imaging review committee.
-
Assessments were performed using the International Working Group (IWC) 2007 criteria.[11][12]
-
Imaging (CT and PET scans) was conducted at baseline and at regular intervals during treatment to monitor response.[11][12]
-
Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Dose-limiting toxicities (DLTs) were evaluated during the Phase I portion of the study to establish the recommended Phase II dose.[11][12] In the study, no DLTs were observed at the 300 mg BID dose.[11][12]
-
Close monitoring for opportunistic infections and secondary malignancies is crucial due to the risk of prolonged lymphopenia.[4][5][6]
Conclusion and Future Perspectives
Oral this compound at a dose of 300 mg BID has demonstrated single-agent activity in patients with relapsed/refractory PTCL, with a manageable safety profile.[13] The primary toxicity is hematologic, particularly a high incidence of Grade 3/4 lymphopenia, which requires careful management of opportunistic infections and monitoring for secondary lymphomas.[5][6][8] this compound represents a valuable therapeutic option for this challenging patient population, particularly given its convenient oral administration.[8][13] Future studies may explore this compound in combination with other agents or in different lines of therapy for T-cell malignancies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Oncohema Key [oncohemakey.com]
- 11. Phase 1/2 study of this compound in patients with relapsed peripheral t-cell lymphoma (PTCL). - ASCO [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Following Forodesine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forodesine (also known as BCX-1777 or Immucillin H) is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1] By blocking PNP, this compound leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP) in T-lymphocytes and other hematopoietic cells.[1][2] This accumulation disrupts normal cellular processes, ultimately inducing apoptosis, or programmed cell death.[1][3] These application notes provide a detailed overview of the techniques used to assess apoptosis induced by this compound, offering standardized protocols for researchers in oncology and drug development.
Mechanism of Action of this compound-Induced Apoptosis
This compound's pro-apoptotic activity stems from its ability to inhibit purine nucleoside phosphorylase (PNP).[1] In the absence of PNP activity, deoxyguanosine is phosphorylated to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[2] The resulting high intracellular concentrations of dGTP are cytotoxic, leading to the activation of apoptotic pathways. This can occur through both p53-dependent and p53-independent mechanisms.[3][4] In some cellular contexts, the DNA damage caused by dGTP accumulation stabilizes p53, leading to the transcription of pro-apoptotic genes.[3] In other contexts, particularly in cells with non-functional p53, this compound can induce apoptosis through the upregulation of p73 and the pro-apoptotic Bcl-2 family member, BIM.[4]
Figure 1. Simplified signaling pathway of this compound-induced apoptosis.
Techniques for Assessing Apoptosis
Several key techniques can be employed to quantify and characterize the apoptotic effects of this compound. These methods assess different stages of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is one of the most common methods for detecting apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Figure 2. Experimental workflow for Annexin V/PI apoptosis assay.
Data Presentation:
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Reference |
| MOLT-4 (T-ALL) | 5 | 24 | ~40% (total apoptotic) | Not specified | [5] |
| 5T33MM (Multiple Myeloma) | 5 | 48 | Limited induction | Limited induction | [5] |
| RPMI-8226 (Multiple Myeloma) | 5 | 48 | Limited induction | Limited induction | [5] |
| Primary CLL cells | 2 | 48 | Variable (2-40%) | Not specified | [6] |
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound and/or for different durations. Include untreated and positive controls.
-
Cell Harvesting: Harvest cells by centrifugation. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring their activity provides a direct assessment of the apoptotic signaling cascade.
Principle: Fluorometric or colorimetric assays utilize synthetic substrates containing a specific amino acid sequence recognized by the caspase of interest, which is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified. This compound has been shown to activate caspase-3, -8, and -9.[3]
Data Presentation:
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Caspase-3 Activation (Fold Change vs. Control) | Caspase-8/9 Activation | Reference |
| Primary CLL cells | 2 | 8 | 6 to 31-fold | Activated | [2] |
Experimental Protocol (Fluorometric Assay):
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase substrate solution (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP (e.g., Br-dUTP or fluorescently labeled dUTP). The incorporated label can then be detected by microscopy or flow cytometry.
Experimental Protocol:
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and then permeabilize with a detergent like Triton X-100 or ethanol.
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with the TUNEL reaction mixture containing TdT and labeled dUTP.
-
Detection: For fluorescently labeled dUTP, the signal can be directly visualized. For biotin- or Br-dUTP, a secondary detection step with streptavidin-HRP and a substrate or a fluorescently labeled anti-BrdU antibody is required.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target proteins. Key proteins to investigate after this compound exposure include:
-
Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Cleavage of the 116 kDa full-length PARP to an 89 kDa fragment is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak, BIM) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is critical for regulating the mitochondrial pathway of apoptosis. This compound has been shown to decrease Mcl-1 and increase BIM levels.[4]
Data Presentation:
| Cell Line | This compound Treatment | Protein Target | Observed Change | Reference |
| Primary CLL cells | 2 µM this compound + 10 µM dGuo | Cleaved PARP | Increased | [3] |
| Primary CLL cells | This compound | Mcl-1 | Decreased | [4] |
| Primary CLL cells | This compound | BIM | Increased | [4] |
Experimental Protocol:
-
Cell Lysis and Protein Quantification: Lyse treated cells and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-BIM, anti-Mcl-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.
Principle: Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria of healthy cells in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as previously described.
-
Staining: Incubate the cells with the JC-1 dye according to the manufacturer's protocol.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In flow cytometry, healthy cells will show high red fluorescence, while apoptotic cells will show a shift to green fluorescence.
Conclusion
The assessment of apoptosis induced by this compound requires a multi-faceted approach. The combination of techniques described in these application notes, from early indicators like changes in mitochondrial membrane potential and phosphatidylserine exposure to later events such as caspase activation and DNA fragmentation, provides a comprehensive understanding of the drug's mechanism of action. The provided protocols offer a standardized framework for researchers to reliably and reproducibly evaluate the apoptotic effects of this compound in various cellular contexts.
References
- 1. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells. | Semantic Scholar [semanticscholar.org]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of this compound in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Forodesine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering forodesine resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][2][3] PNP is a key enzyme in the purine salvage pathway.[1][4] By inhibiting PNP, this compound leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP) in T-lymphocytes.[1][3] This accumulation of dGTP is cytotoxic and induces apoptosis (programmed cell death) in malignant T-cells.[1][3]
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
Based on preclinical studies, two primary mechanisms of acquired resistance to this compound have been identified:
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Upregulation of the nucleoside transporter hENT1: this compound-resistant T-lymphoblastic leukemia cell lines (CCRF-CEM and MOLT4) have shown increased expression of the human equilibrative nucleoside transporter 1 (hENT1).[1][4] This may alter the intracellular concentration of the drug or its metabolites.
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Elevated basal intracellular dGTP levels: The same resistant cell lines exhibited high levels of intracellular dGTP even before treatment with this compound.[1][4] In the parental sensitive cells, dGTP levels increase only after this compound administration.[1][4]
Q3: How can I determine if my resistant cell line has upregulated hENT1 or has high basal dGTP?
To investigate these resistance mechanisms, you can perform the following experiments:
-
Western Blotting or qPCR for hENT1: Compare the protein or mRNA expression levels of hENT1 in your resistant cell line to the parental (sensitive) cell line. A significant increase in the resistant line would suggest this as a potential mechanism.
-
Measurement of intracellular dGTP levels: Quantify the basal intracellular dGTP concentrations in both your resistant and parental cell lines using methods like high-performance liquid chromatography (HPLC) or LC-MS/MS.[5][6][7][8]
Q4: Are there alternative signaling pathways that can be exploited to overcome this compound resistance?
Yes. In chronic lymphocytic leukemia (CLL) cells, this compound has been shown to induce apoptosis through a p53-independent pathway.[9] This involves the transcriptional up-regulation of p73, a p53-related protein, and the pro-apoptotic protein BIM.[9] This suggests that this compound may still be effective in cancers with mutated or deficient p53, a common mechanism of resistance to many chemotherapeutic agents.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my T-cell leukemia cell line.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your cell line and compare it to the parental line. A significant increase in IC50 confirms resistance. 2. Investigate Mechanisms: Analyze hENT1 expression and basal intracellular dGTP levels (see Q3). |
| Suboptimal experimental conditions | 1. Verify Drug Potency: Ensure the this compound stock solution is properly stored and has not degraded. 2. Optimize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition. |
Problem: High background or inconsistent results in my cell viability assays.
| Possible Cause | Suggested Solution |
| Assay variability | 1. Optimize Seeding Density: Determine the optimal cell number that gives a linear response in your assay. 2. Ensure Uniform Cell Plating: Use proper pipetting techniques to ensure even cell distribution in multi-well plates. 3. Include Proper Controls: Always include untreated controls, vehicle controls, and positive controls (a known cytotoxic agent). |
| Reagent issues | 1. Check Reagent Quality: Ensure that assay reagents, such as MTT or other viability dyes, are not expired and have been stored correctly. 2. Proper Solubilization: If using an MTT assay, ensure complete solubilization of the formazan crystals before reading the absorbance. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant T-Lymphoblastic Leukemia Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| CCRF-CEM | 4.2 | >5 x 10^5 | >119,047 |
| MOLT4 | 8 | >5 x 10^5 | >62,500 |
Data from Nagase et al., Cancer Research, 2024.[1][4]
Experimental Protocols
1. Establishing this compound-Resistant Cell Lines
This protocol is a general guideline and may need optimization for your specific cell line.
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the this compound concentration in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitor and Passage: Continuously monitor the cells for viability and proliferation. Passage the cells as they reach confluency.
-
Establish a Stable Resistant Line: After several months of continuous culture with increasing concentrations of this compound, the surviving cell population should exhibit a stable resistant phenotype.
-
Confirm Resistance: Characterize the established resistant cell line by determining its IC50 and comparing it to the parental line.
2. Western Blot for hENT1, p73, and BIM
-
Protein Extraction: Lyse the parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for hENT1, p73, or BIM overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between the parental and resistant cells.
3. Cell Viability (MTT) Assay
-
Cell Seeding: Seed the parental and resistant cells into a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[10][11][12][13][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11][12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits PNP, leading to dGTP accumulation and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 7. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Forodesine Concentration for T-cell Apoptosis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Forodesine to induce T-cell apoptosis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing T-cell apoptosis?
A1: this compound is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2][3][4] PNP is a key enzyme in the purine salvage pathway, responsible for the breakdown of deoxyguanosine (dGuo).[4] By inhibiting PNP, this compound treatment leads to an intracellular accumulation of deoxyguanosine triphosphate (dGTP).[2][3][5] This buildup of dGTP creates an imbalance in the deoxynucleotide pool, which in turn inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4] This disruption of DNA metabolism ultimately triggers apoptosis (programmed cell death) in T-cells.[2][4]
Q2: Why is the addition of deoxyguanosine (dGuo) necessary in my in vitro experiments?
A2: this compound inhibits the breakdown of deoxyguanosine (dGuo). Therefore, to achieve the cytotoxic effect of dGTP accumulation, dGuo should be supplied in the cell culture medium.[2][5] In vivo, dGuo is endogenously available, but in in vitro settings, it is a critical reagent to be added exogenously to observe the apoptotic effects of this compound.[2][5]
Q3: What is a good starting concentration for this compound and deoxyguanosine (dGuo)?
A3: Based on published studies, a common starting point for in vitro experiments with T-cell lines is 2 µM this compound in combination with 10-20 µM deoxyguanosine (dGuo).[2][5][6] However, the optimal concentrations can vary depending on the specific T-cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentrations for your specific model.
Q4: How should I prepare and store this compound for my experiments?
A4: this compound hydrochloride is soluble in aqueous solutions such as PBS.[7] It is recommended to prepare fresh solutions for each experiment as they can be unstable.[1] For short-term storage, aliquoted stock solutions can be stored at -20°C for up to 6 months or at -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.[7]
Q5: What are the expected downstream effects of this compound treatment on T-cell signaling?
A5: The accumulation of dGTP due to this compound treatment can induce DNA damage signals. This can lead to the stabilization and phosphorylation of p53, a key tumor suppressor protein that regulates cell cycle arrest and apoptosis.[2][3] The apoptotic cascade is then typically initiated through the mitochondrial (intrinsic) pathway, involving the activation of caspases and changes in mitochondrial membrane potential.[3][8] Specifically, this compound has been shown to decrease the levels of the anti-apoptotic protein MCL-1 and increase the expression of the pro-apoptotic protein BIM.[8]
Data on this compound Efficacy
The following tables summarize key quantitative data on the efficacy of this compound in inducing apoptosis and inhibiting proliferation in various T-cell lines and patient samples.
Table 1: IC50 Values of this compound in T-cell Lines
| Cell Line | This compound Concentration (µM) | Deoxyguanosine (dGuo) Concentration (µM) | Endpoint | Reference |
| CEM-SS (T-ALL) | 0.015 | Not Specified | Proliferation Inhibition | [2] |
| Human Lymphocytes | 0.1 - 0.38 | 3 - 10 | Proliferation Inhibition | [2][7] |
| MOLT-4 (T-ALL) | Not specified, but significant apoptosis at 10-30 µM | Not Specified | Apoptosis Induction | [7] |
T-ALL: T-cell Acute Lymphoblastic Leukemia
Table 2: Apoptosis Rates in Response to this compound Treatment
| Cell Type | This compound Concentration (µM) | Deoxyguanosine (dGuo) Concentration (µM) | Incubation Time (hours) | Percent Apoptosis (%) | Reference |
| Primary CLL Cells | 2 | 10 | 8 | 5 - 40 | [2] |
| Primary CLL Cells | 2 | 10 | 24 | 8 - 41 | [2] |
| MOLT-4 (T-ALL) | 10 - 30 | Not Specified | 24 | ~40% reduction in viable cells | [7] |
CLL: Chronic Lymphocytic Leukemia
Experimental Protocols
Protocol 1: Preparation of this compound and Deoxyguanosine Stock Solutions
-
This compound Stock Solution (e.g., 10 mM):
-
Calculate the required mass of this compound hydrochloride based on its molecular weight.
-
Dissolve the powder in sterile PBS or DMSO to a final concentration of 10 mM.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Prepare fresh for optimal results.[1][7]
-
-
Deoxyguanosine Stock Solution (e.g., 10 mM):
-
Calculate the required mass of deoxyguanosine.
-
Dissolve the powder in sterile cell culture medium or PBS to a final concentration of 10 mM.
-
Filter-sterilize the solution.
-
Aliquot and store at -20°C.
-
Protocol 2: Induction of Apoptosis in T-cell Suspension Culture
-
Cell Seeding:
-
Culture T-cells (e.g., Jurkat, MOLT-4) in appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS) to the desired density (e.g., 0.5 x 10^6 cells/mL).
-
-
Treatment:
-
Prepare a dilution of this compound and deoxyguanosine in culture medium from the stock solutions to achieve the desired final concentrations.
-
Add the treatment solution to the cell culture plates. For a negative control, add the vehicle (e.g., PBS or DMSO) at the same final concentration as in the treated wells.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Apoptosis Analysis:
-
Harvest the cells and proceed with an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Harvesting:
-
Transfer the cell suspension from each well to a separate centrifuge tube.
-
Centrifuge at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no induction of apoptosis | 1. Suboptimal concentration of this compound or dGuo: The effective concentration can be cell-line dependent. 2. Degraded this compound solution: this compound solutions are unstable.[1] 3. Insufficient incubation time: Apoptosis is a time-dependent process. 4. High expression of SAMHD1: The enzyme SAMHD1 can degrade dGTP, thus protecting cells from this compound-induced apoptosis.[9] | 1. Perform a dose-response matrix of this compound (e.g., 0.1 - 10 µM) and dGuo (e.g., 5 - 50 µM) to determine the optimal concentrations. 2. Always prepare fresh this compound solutions for each experiment.[1] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. 4. If resistance is suspected, consider measuring SAMHD1 expression levels in your cell line. |
| High background apoptosis in control group | 1. Unhealthy cell culture: Cells may be overgrown, nutrient-deprived, or contaminated. 2. Toxicity of the vehicle (e.g., DMSO): High concentrations of DMSO can be cytotoxic. | 1. Ensure cells are in the logarithmic growth phase and that the culture is free of contamination. 2. Use a final DMSO concentration of ≤ 0.1%. Perform a vehicle-only control to assess its toxicity. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent preparation of drug solutions. 3. Subtle variations in incubation times. | 1. Standardize the cell seeding density for all experiments. 2. Prepare fresh drug dilutions for each experiment and ensure accurate pipetting. 3. Use a precise timer for all incubation steps. |
| Difficulty distinguishing apoptotic from necrotic cells in flow cytometry | 1. Delayed sample analysis after staining: This can lead to an increase in secondary necrosis. 2. Improper compensation settings on the flow cytometer. | 1. Analyze samples as soon as possible (ideally within one hour) after staining. 2. Use single-stained controls (Annexin V only and PI only) to set up proper compensation. |
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Forodesine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Forodesine in animal studies. The information is designed to help anticipate and manage potential side effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential side effects?
This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the breakdown of deoxyguanosine.[1][2] By inhibiting PNP, this compound leads to an accumulation of deoxyguanosine, which is then converted into deoxyguanosine triphosphate (dGTP) within cells, particularly T-cells.[1][2] Elevated levels of dGTP are cytotoxic, leading to the inhibition of ribonucleotide reductase, disruption of DNA synthesis, and ultimately, apoptosis (programmed cell death) of T-cells.[1][2] This selective action on T-cells is the basis for its therapeutic use in T-cell malignancies.
The primary on-target side effect is T-cell lymphopenia due to its mechanism of action.[2] Potential off-target side effects are not well-documented in publicly available preclinical studies but could theoretically involve tissues with high purine metabolism.
Q2: What are the potential side effects of this compound observed in animal studies?
Detailed preclinical toxicology data for this compound in animal models is not extensively available in the public domain. However, based on studies with other purine nucleoside phosphorylase inhibitors and general principles of chemotherapy, potential side effects to monitor in animal studies may include:
-
Hematological Toxicities: As this compound targets lymphocytes, a decrease in lymphocyte counts is expected. Monitoring for broader effects on other blood cell lineages, such as neutropenia (low neutrophils) and thrombocytopenia (low platelets), is crucial.
-
Renal Toxicity: A study on a different PNP inhibitor, 8-aminoguanosine, showed renal toxicity in dogs with long-term administration. Therefore, monitoring renal function is advisable.
-
Hepatic Toxicity: The same study on 8-aminoguanosine also indicated the potential for hepatic toxicity with prolonged exposure. Monitoring liver function is recommended.
-
Gastrointestinal Distress: Similar to many chemotherapeutic agents, gastrointestinal issues such as decreased appetite, vomiting, and diarrhea may occur.
-
General Clinical Signs: Researchers should be vigilant for non-specific signs of toxicity, including weight loss, lethargy, changes in behavior, and alterations in coat appearance.
Q3: How should I monitor for these potential side effects during my animal studies?
A comprehensive monitoring plan is essential. This should include:
-
Regular Clinical Observations: Daily observation of animals for any changes in behavior, activity, appetite, and waste excretion.
-
Body Weight Measurement: Regular monitoring of body weight is a sensitive indicator of general health.
-
Hematology: Perform complete blood counts (CBCs) at baseline and at regular intervals during and after treatment to monitor for changes in red blood cells, white blood cells (including differential counts), and platelets.
-
Serum Clinical Chemistry: Analyze serum samples to assess the function of major organs, particularly the kidneys (e.g., BUN, creatinine) and liver (e.g., ALT, AST, ALP, bilirubin).
-
Urinalysis: Regular urinalysis can provide early indications of kidney damage.
-
Histopathology: At the end of the study, or if an animal is euthanized due to morbidity, a full necropsy and histopathological examination of major organs should be performed to identify any tissue-level changes.
Troubleshooting Guides
Issue 1: Observed Hematological Abnormalities
Problem: You observe a significant decrease in lymphocyte counts, and potentially neutropenia or thrombocytopenia, in animals treated with this compound.
Possible Cause:
-
On-target effect: Lymphopenia is an expected consequence of this compound's mechanism of action.
-
Myelosuppression: Higher doses or prolonged treatment may lead to broader effects on the bone marrow, affecting other blood cell lines.
Troubleshooting Steps & Management:
| Monitoring Parameter | Observation | Action |
| Complete Blood Count (CBC) | Significant drop in lymphocytes (expected). Significant drop in neutrophils or platelets. | 1. Confirm findings: Repeat CBC to rule out sample error. 2. Dose modification: Consider reducing the dose or altering the dosing schedule. 3. Supportive care: For severe neutropenia, consider prophylactic antibiotics to prevent secondary infections. For severe thrombocytopenia, handle animals with care to prevent bleeding. |
Issue 2: Signs of Renal or Hepatic Toxicity
Problem: You observe elevations in serum creatinine and BUN, or in liver enzymes (ALT, AST), in treated animals.
Possible Cause:
-
Drug-induced organ toxicity: this compound or its metabolites may have a direct toxic effect on the kidneys or liver, especially with long-term or high-dose administration.
Troubleshooting Steps & Management:
| Monitoring Parameter | Observation | Action |
| Serum Chemistry | Elevated BUN, creatinine. | 1. Confirm findings: Repeat serum chemistry analysis. 2. Hydration: Ensure animals have ad libitum access to water. Consider fluid therapy (e.g., subcutaneous or intravenous fluids) if dehydration is suspected. 3. Dose modification: Reduce the dose or discontinue treatment if toxicity is severe. 4. Histopathology: At necropsy, pay close attention to the kidneys for signs of tubular necrosis or other damage. |
| Serum Chemistry | Elevated ALT, AST, ALP. | 1. Confirm findings: Repeat serum chemistry analysis. 2. Supportive care: Consider hepatoprotective agents, although their efficacy in this specific context is not established. 3. Dose modification: Reduce the dose or discontinue treatment if hepatotoxicity is severe. 4. Histopathology: At necropsy, examine the liver for signs of necrosis, inflammation, or other pathological changes. |
Issue 3: Gastrointestinal Distress
Problem: Animals are exhibiting decreased appetite, vomiting, or diarrhea.
Possible Cause:
-
Direct irritation or systemic effect: this compound may directly irritate the gastrointestinal tract or cause systemic effects that lead to these signs.
Troubleshooting Steps & Management:
| Clinical Sign | Management Strategy |
| Decreased Appetite/Anorexia | - Provide highly palatable and easily digestible food. - Monitor food intake and body weight daily. - Consider nutritional support if anorexia is prolonged. |
| Vomiting | - Administer antiemetics as prescribed by a veterinarian. - Withhold food and water for a short period, then reintroduce small amounts of bland food and water. - Ensure adequate hydration with fluid therapy if vomiting is severe. |
| Diarrhea | - Administer anti-diarrheal medication as prescribed by a veterinarian. - Provide a bland, easily digestible diet. - Monitor for dehydration and provide fluid support as needed. |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) in Mice
-
Blood Collection:
-
Collect approximately 50-100 µL of whole blood via an appropriate method (e.g., submandibular, saphenous, or retro-orbital bleed) into a micro-collection tube containing EDTA as an anticoagulant.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing and prevent clotting.
-
-
Analysis:
-
Analyze the sample as soon as possible, ideally within a few hours of collection.
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to assess include: White Blood Cell (WBC) count with differential, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), and Platelet (PLT) count.
-
-
Blood Smear Examination:
-
Prepare a blood smear from a fresh drop of blood.
-
Stain the smear with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Microscopically examine the smear to assess cell morphology and confirm automated differential counts.
-
Protocol 2: Serum Clinical Chemistry Analysis in Rodents
-
Blood Collection:
-
Collect approximately 200-500 µL of whole blood into a serum separator tube (SST).
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
-
Serum Separation:
-
Centrifuge the SST at 2000-3000 x g for 10-15 minutes.
-
Carefully aspirate the serum and transfer it to a clean, labeled microcentrifuge tube.
-
-
Analysis:
-
Use an automated clinical chemistry analyzer.
-
Key parameters for renal function include Blood Urea Nitrogen (BUN) and Creatinine.
-
Key parameters for hepatic function include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
Protocol 3: Necropsy and Histopathological Examination
-
Euthanasia and Necropsy:
-
Euthanize the animal using an approved method.
-
Perform a thorough gross examination of the external surfaces, orifices, and all internal organs in situ.
-
Record any gross abnormalities, including changes in size, color, texture, or the presence of masses.
-
-
Tissue Collection and Fixation:
-
Collect a comprehensive set of tissues, including but not limited to, lymph nodes, thymus, spleen, bone marrow, kidneys, liver, heart, lungs, and gastrointestinal tract.
-
Fix tissues in 10% neutral buffered formalin at a ratio of at least 10:1 formalin to tissue volume.
-
-
Tissue Processing and Staining:
-
After fixation, trim the tissues and process them through graded alcohols and xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
A qualified veterinary pathologist should examine the slides microscopically.
-
Evaluate for any pathological changes, such as inflammation, necrosis, apoptosis, degeneration, or cellular infiltration.
-
Visualizations
This compound's Mechanism of Action and Apoptosis Induction
Caption: Mechanism of this compound-induced apoptosis in T-cells.
Experimental Workflow for Monitoring Side Effects
Caption: Workflow for monitoring potential side effects in animal studies.
References
- 1. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Forodesine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Forodesine. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the currently reported oral bioavailability of this compound in humans?
The oral bioavailability of this compound in humans has been reported to be in the range of 40-59%. However, some studies suggest that the absorption of this compound may be saturable, which could lead to variability in exposure with increasing doses.
Q2: What are the primary challenges limiting the oral bioavailability of this compound?
While specific studies on this compound's physicochemical limitations are not extensively published, challenges for nucleoside analogs like this compound typically include:
-
Poor aqueous solubility: As a purine analog, this compound may exhibit limited solubility in gastrointestinal fluids, which can be a rate-limiting step for absorption.
-
Low intestinal permeability: The hydrophilic nature of the ribose-like moiety can hinder passive diffusion across the lipid-rich intestinal epithelium.
-
Efflux transporter activity: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.
-
First-pass metabolism: Although not extensively documented for this compound, metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Based on approaches successfully applied to other nucleoside analogs and poorly soluble compounds, the following strategies hold significant promise for this compound:
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic and permeable prodrug that is converted to the active parent drug in the body.
-
Formulation-Based Strategies:
-
Solid Dispersions: Dispersing this compound in a polymeric carrier at a molecular level to enhance its dissolution rate and solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gastrointestinal tract, improving solubilization and absorption.
-
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations in Preclinical Animal Studies
Possible Cause: Saturable absorption mechanism.
Troubleshooting Steps:
-
Conduct a dose-escalation pharmacokinetic study: Administer escalating single oral doses of this compound to mice or rats and measure the plasma concentration-time profiles.
-
Analyze the dose-exposure relationship: Plot the area under the curve (AUC) and maximum concentration (Cmax) against the administered dose. A non-linear relationship, where exposure does not increase proportionally with the dose, suggests saturable absorption.
-
Consider alternative dosing strategies: In a clinical context, twice-daily dosing has been explored to overcome exposure limits observed with once-daily administration. For preclinical studies, splitting the daily dose may provide more consistent exposure.
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
Possible Cause: Permeability-limited absorption.
Troubleshooting Steps:
-
Perform an in vitro Caco-2 permeability assay: This assay will determine the apparent permeability coefficient (Papp) of this compound and indicate if it is subject to active efflux.
-
Interpret the results: A low Papp value suggests poor intestinal permeability. A significant difference between the basal-to-apical and apical-to-basal Papp values indicates the involvement of efflux transporters.
-
Implement permeability-enhancing strategies:
-
Prodrug synthesis: Design and synthesize a more lipophilic prodrug of this compound.
-
Formulation with permeation enhancers: Include excipients in the formulation that can transiently open tight junctions or inhibit efflux pumps.
-
Data Presentation: Hypothetical Outcomes of Bioavailability Enhancement Strategies
The following table summarizes hypothetical data to illustrate the potential improvements in key pharmacokinetic parameters that could be achieved with different formulation strategies for this compound. These values are for illustrative purposes and would need to be confirmed by experimental studies.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Unformulated) | 300 | 2.0 | 1500 | 100 |
| This compound Prodrug | 600 | 1.5 | 3300 | 220 |
| This compound Solid Dispersion | 750 | 1.0 | 3000 | 200 |
| This compound SEDDS | 900 | 1.0 | 4200 | 280 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound hydrochloride
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh 100 mg of this compound hydrochloride and 200 mg of PVP K30 (1:2 ratio).
-
Dissolve both components in a minimal amount of methanol (e.g., 10 mL) in a round-bottom flask by vortexing or sonicating until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it gently using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation compared to an unformulated drug suspension.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound formulation (e.g., solid dispersion)
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system for this compound quantification
Methodology:
-
Fast the mice overnight (approximately 12 hours) with free access to water.
-
Divide the mice into two groups (n=5 per group): Group A (this compound suspension) and Group B (this compound formulation).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to each mouse via oral gavage.
-
Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative bioavailability of the formulation compared to the suspension.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to T-cell apoptosis.
Caption: Experimental workflow for in vivo oral bioavailability assessment.
Caption: Troubleshooting logic for common bioavailability issues.
Addressing variability in Forodesine experimental results
Welcome to the technical support center for Forodesine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems that may arise during your experiments with this compound.
Q1: Why am I observing lower-than-expected cytotoxicity or variable IC50 values with this compound?
A1: The cytotoxic effect of this compound is dependent on several cellular factors. Here are the primary reasons for observing low efficacy or high variability:
-
Suboptimal Deoxyguanosine (dGuo) Concentration: this compound's mechanism of action relies on the intracellular accumulation of deoxyguanosine triphosphate (dGTP), which is synthesized from deoxyguanosine (dGuo).[1][2][3] Therefore, the concentration of dGuo in your cell culture medium is critical. Insufficient dGuo will lead to reduced dGTP accumulation and consequently, lower cytotoxicity. It is recommended to supplement your culture medium with dGuo. In vitro studies often use dGuo concentrations ranging from 10 µM to 20 µM in combination with this compound.[1]
-
Low Deoxycytidine Kinase (dCK) Activity: Deoxycytidine kinase (dCK) is the rate-limiting enzyme that phosphorylates dGuo to dGMP, the first step in its conversion to dGTP.[1][3] Cell lines with inherently low dCK expression or activity will be less sensitive to this compound.[2] If you are working with a cell line that shows resistance, it is advisable to assess the dCK expression levels.
-
High SAMHD1 Expression: The protein SAMHD1 is a phosphohydrolase that degrades dNTPs, including dGTP.[4][5][6] High levels of SAMHD1 can counteract the dGTP accumulation induced by this compound, thereby protecting the cells from its cytotoxic effects.[4][5][6] Conversely, cells with low or no SAMHD1 expression are highly sensitive to the combination of this compound and dGuo.[5]
-
Cell Line-Specific Differences: Different cell lines exhibit varying sensitivities to this compound due to a combination of the factors mentioned above, as well as differences in nucleoside transporter expression and other metabolic characteristics.
Q2: My this compound results are not reproducible. What are the potential sources of experimental error?
A2: Reproducibility issues can stem from several aspects of your experimental setup:
-
Inconsistent dGuo Concentration: Ensure that the dGuo concentration is consistent across all experiments. Prepare fresh dGuo solutions and verify the final concentration in your media.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these parameters can affect cellular metabolism and drug response.
-
This compound and dGuo Addition: Add this compound and dGuo to your cultures at the same time point in each experiment.
-
Assay-Specific Variability: Ensure that your cytotoxicity or apoptosis assays are performed consistently. For instance, in an MTT assay, incubation times and the complete solubilization of formazan crystals are critical for reproducible results.
Q3: How can I confirm that this compound is inhibiting Purine Nucleoside Phosphorylase (PNP) in my experimental system?
A3: You can perform a PNP activity assay to measure the inhibition of the enzyme in your cell lysates. A common method involves monitoring the conversion of inosine to hypoxanthine, which is then converted to uric acid by xanthine oxidase. The formation of uric acid can be measured spectrophotometrically at 293 nm.[7][8] A significant decrease in uric acid production in the presence of this compound would confirm PNP inhibition.
Q4: Should I be concerned about the stability of this compound in my experimental setup?
A4: this compound is generally stable in solution. However, it is good practice to prepare fresh stock solutions and store them appropriately, protected from light. For long-term storage, it is advisable to aliquot and freeze stock solutions.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | dGuo Concentration (µM) | Reference |
| CEM-SS | T-acute lymphoblastic leukemia | 0.015 | Not specified | [9] |
| Pediatric B-ALL lymphoblasts | B-cell acute lymphoblastic leukemia | Varies (significant apoptosis observed) | 20 | [1] |
| CLL lymphocytes | Chronic lymphocytic leukemia | Varies (dGTP accumulation observed) | 10 | [9] |
Table 2: Impact of Deoxyguanosine (dGuo) on this compound-Induced dGTP Accumulation
| Cell Type | This compound (µM) | dGuo (µM) | Intracellular dGTP Accumulation | Reference |
| Pediatric B-ALL lymphoblasts | 2 | 20 | Median of 16 µM (range 3-90 µM) | [1] |
| CLL lymphocytes (in vitro) | 2 | 10 or 20 | 40-250 µM | [10][11][12] |
| CLL patients (in vivo) | Oral (200 mg/d) | Median 1.8 µM (steady-state) | Median increase from 6 µM to 10 µM | [10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Deoxyguanosine (dGuo)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium. Also, prepare a stock solution of dGuo.
-
Add the desired final concentration of dGuo to the this compound dilutions. A final concentration of 10-20 µM dGuo is a good starting point.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound and a constant concentration of dGuo. Include wells with dGuo alone as a control. Also, include untreated control wells (medium with vehicle).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound and dGuo
-
Cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a suitable culture dish or plate and treat with the desired concentration of this compound and dGuo for the chosen duration.
-
Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up the flow cytometer to detect FITC (usually FL1 channel) and PI (usually FL2 or FL3 channel).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Analyze the treated and untreated samples to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
This protocol provides a method to assess the inhibitory effect of this compound on PNP activity in cell lysates.
Materials:
-
Cell lysate from treated and untreated cells
-
PNP assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Inosine solution (substrate)
-
Xanthine oxidase
-
This compound (as a control inhibitor)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading at 293 nm
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates from both this compound-treated and untreated cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Assay Reaction:
-
In a UV-transparent 96-well plate, add the following to each well:
-
PNP assay buffer
-
Cell lysate (a consistent amount of protein for each sample)
-
Xanthine oxidase
-
-
For the inhibited samples, add this compound to the desired final concentration.
-
Initiate the reaction by adding the inosine solution.
-
-
Measurement:
-
Immediately measure the absorbance at 293 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) to monitor the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance over time) for each sample.
-
Compare the PNP activity in the this compound-treated lysates to the untreated lysates to determine the percentage of inhibition.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and troubleshooting.
Caption: this compound's mechanism of action and signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAMHD1 Limits the Efficacy of this compound in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAMHD1 Limits the Efficacy of this compound in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAMHD1 Limits the Efficacy of this compound in Leukemia by Protecting Cells against the Cytotoxicity of dGTP. [umu.diva-portal.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 9. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forodesine In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the in vivo toxicity of Forodesine during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing severe lymphopenia in our mouse model even at low doses of this compound. Is this expected, and how can we mitigate it?
A1: Yes, lymphopenia is a well-documented and expected on-target effect of this compound.[1][2][3] this compound inhibits purine nucleoside phosphorylase (PNP), leading to an accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, which induces apoptosis.[3][4] This selective action on T-lymphocytes is the primary mechanism of its therapeutic effect but also the cause of lymphopenia.
Troubleshooting Steps:
-
Dose Optimization: The severity of lymphopenia is dose-dependent. If the level of lymphopenia is compromising your animal model, consider performing a dose-response study to find the minimum effective dose that achieves the desired therapeutic effect with a manageable level of T-cell depletion.
-
Intermittent Dosing: Instead of daily administration, explore intermittent dosing schedules (e.g., every other day, or a few days on/off). This may allow for partial recovery of the T-cell population between doses.
-
Supportive Care: In cases of severe immunosuppression, consider housing animals in a specific pathogen-free (SPF) environment to minimize the risk of opportunistic infections.[5]
-
Combination Therapy: In some contexts, combining a lower dose of this compound with another therapeutic agent could achieve the desired efficacy while reducing the toxicity of this compound.[4][6]
Q2: Our animals are showing signs of neurotoxicity (e.g., tremors, ataxia). How should we address this?
A2: While less common than hematological toxicities, neurological side effects have been reported in some clinical and preclinical studies.[7]
Troubleshooting Steps:
-
Immediate Dose Reduction/Cessation: At the first sign of neurotoxicity, it is crucial to reduce the dose or temporarily halt the administration of this compound to see if the symptoms resolve.
-
Neurological Assessment: Implement a standardized neurological scoring system to objectively monitor the severity and progression of symptoms.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the brain and spinal cord to identify any potential lesions or cellular damage.
-
Consider Drug-Drug Interactions: If this compound is being used in combination with other agents, investigate potential synergistic neurotoxic effects.[8]
Q3: We suspect Cytokine Release Syndrome (CRS) in our animal models, characterized by rapid onset of fever and lethargy. How can we confirm and manage this?
A3: this compound's mechanism of action can modulate immune responses, and while not a classical inducer of CRS like some biologics, it may contribute to cytokine dysregulation in certain contexts.[9]
Troubleshooting Steps:
-
Cytokine Profiling: Collect blood samples at peak symptom onset and analyze a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ). A significant elevation compared to control groups can help confirm CRS.
-
Supportive Care: Provide supportive care such as fluid administration to manage symptoms.
-
Anti-Cytokine Therapy: In severe cases, consider the administration of agents that block key CRS mediators, such as an anti-IL-6 receptor antibody (e.g., Tocilizumab), though this would need to be adapted for your specific animal model.
-
Dose and Infusion Rate: If administering this compound intravenously, a slower infusion rate may help to mitigate the rapid onset of a systemic inflammatory response.
Quantitative Data Summary
Table 1: Clinically Observed Adverse Events with Oral this compound (300 mg twice daily)
| Adverse Event (Grade 3/4) | Frequency | Citation(s) |
| Lymphopenia | 96% | [1][2][3] |
| Leukopenia | 42% | [1][2][3] |
| Neutropenia | 35% | [1][2][3] |
| Thrombocytopenia | 25% | [1] |
| Febrile Neutropenia | 13% | [1] |
Table 2: Preclinical Dose and Resulting Plasma Concentrations
| Species | Dose | Route | Resulting Plasma Concentration (Median Peak) | Citation(s) |
| Primates | 20 mg/kg/day | - | Suggested Maximum Daily Exposure | [2] |
| Humans | 40 mg/m² | IV | 5.4 µM | [10] |
| Humans | 200 mg/day | Oral | 200-1300 nM (Steady-State) | [10][11] |
| Humans | 300 mg twice daily | Oral | Trough: 551-840 ng/mL | [3] |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in a Murine Model
-
Animal Model: Select an appropriate mouse strain for your study (e.g., C57BL/6, BALB/c).
-
Dosing: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals during the treatment period (e.g., weekly).
-
Complete Blood Count (CBC): Perform a CBC with differential analysis to quantify lymphocytes, neutrophils, leukocytes, platelets, and red blood cells.
-
Data Analysis: Compare the cell counts between the this compound-treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be used to determine significance.
-
Histopathology: At the end of the study, harvest hematopoietic tissues such as bone marrow and spleen for histopathological analysis to assess cellularity and any abnormalities.
Protocol 2: Monitoring for In Vivo Cytokine Release
-
Animal Model: Humanized mouse models (e.g., PBMC-engrafted NSG mice) are recommended for more translatable results.[12][13]
-
Dosing: Administer this compound or vehicle control. Include a positive control known to induce CRS if possible.
-
Sample Collection: Collect plasma or serum at time points relevant to the expected peak of cytokine release (e.g., 2, 6, 24 hours post-dose).
-
Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) to simultaneously measure a panel of relevant human cytokines (e.g., IL-2, IL-6, TNF-α, IFN-γ).
-
Clinical Observations: Monitor animals for clinical signs of CRS, such as changes in body temperature, weight loss, and general morbidity.
-
Data Interpretation: A significant increase in pro-inflammatory cytokines in the this compound-treated group compared to the vehicle control, coupled with clinical signs, is indicative of a cytokine release event.
Visualizations
References
- 1. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preclinical and clinical evaluation of this compound in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. P1312: this compound AMPLIFIES HOST INNATE IMMUNE RESPONSE THROUGH TOLL-LIKE RECEPTOR 7 ACTIVATION WHILE PREVENTING EXPERIMENTAL GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid, sensitive, and reproducible in vivo PBMC humanized murine model for determining therapeutic-related cytokine release syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytokine Release Syndrome Assay | Jackson Laboratory [jax.org]
Validation & Comparative
Forodesine vs. Nelarabine: A Comparative Guide for T-Cell Leukemia Treatment
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Forodesine and Nelarabine for the treatment of T-cell leukemia. This analysis is supported by a review of their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.
While both this compound and Nelarabine have demonstrated activity in treating T-cell malignancies, no head-to-head clinical trials have been conducted to directly compare their efficacy and safety. This guide, therefore, synthesizes available data from independent clinical studies to offer a comprehensive comparative overview.
Mechanism of Action: Two Distinct Approaches to Targeting T-Cell Malignancies
This compound and Nelarabine employ different strategies to induce apoptosis in cancerous T-cells.
This compound , a potent inhibitor of purine nucleoside phosphorylase (PNP), disrupts the purine salvage pathway.[1][2] This inhibition leads to an accumulation of deoxyguanosine (dGuo), which is then phosphorylated to deoxyguanosine triphosphate (dGTP) within the cell.[2][3] Elevated intracellular dGTP levels are cytotoxic to T-cells, ultimately triggering apoptosis.[2][3]
Nelarabine is a prodrug of the deoxyguanosine analog arabinosylguanine (ara-G).[4][5] After administration, Nelarabine is converted to ara-G, which is then phosphorylated intracellularly to its active triphosphate form, ara-GTP.[6] ara-GTP competes with dGTP for incorporation into DNA, leading to the inhibition of DNA synthesis and subsequent cell death.[4][6]
Clinical Efficacy in T-Cell Leukemia
The clinical development and evaluation of this compound and Nelarabine have taken different paths, with Nelarabine having more extensive data in newly diagnosed T-cell acute lymphoblastic leukemia (T-ALL).
This compound
Clinical data for this compound in T-cell leukemia primarily comes from Phase I and II studies in the relapsed or refractory setting. In a Phase II study of intravenous this compound in patients with relapsed/refractory T-ALL, the overall response rate (ORR) was 32%, with a complete response (CR) rate of 21%.[7] Another study in relapsed peripheral T-cell lymphoma (PTCL) showed an ORR of 24% with four complete responses.[8]
| This compound Clinical Trial Data (Relapsed/Refractory T-Cell Malignancies) | |
| Indication | Overall Response Rate (ORR) |
| T-ALL[7] | 32% |
| PTCL[8] | 24% |
Nelarabine
Nelarabine has been more extensively studied, particularly in the upfront treatment of pediatric and young adult T-ALL. The Children's Oncology Group (COG) AALL0434 phase III trial demonstrated that the addition of Nelarabine to standard chemotherapy significantly improved disease-free survival (DFS) in newly diagnosed T-ALL.
In the relapsed or refractory setting, Nelarabine has also shown significant activity. In a study of children with T-ALL in their first relapse, the complete response rate was approximately 50%.[3] For adults with relapsed or refractory T-ALL/T-LBL, a CR rate of 36% and an ORR of 50% have been reported.[9]
| Nelarabine Clinical Trial Data | ||
| Setting | Patient Population | Efficacy Endpoint |
| Newly Diagnosed T-ALL (AALL0434) | Children & Young Adults | 5-year DFS with Nelarabine: 88.2% vs. 82.1% without[2] |
| Relapsed/Refractory T-ALL/LBL | Pediatric (1st relapse) | CR: ~50%[3] |
| Relapsed/Refractory T-ALL/LBL | Adult | ORR: 50% (CR: 36%)[9] |
Safety and Tolerability
Both this compound and Nelarabine are associated with distinct toxicity profiles.
This compound
The safety profile of this compound is generally considered manageable.[8] Common adverse events include lymphocytopenia, anemia, leukopenia, and pyrexia.[7] In some studies, grade 3 or higher adverse events have included vertigo, diarrhea, and generalized edema, although these were infrequent.[7]
| Common Grade 3/4 Adverse Events with this compound |
| Lymphopenia[10] |
| Leukopenia[10] |
| Neutropenia[10] |
Nelarabine
The most significant dose-limiting toxicity of Nelarabine is neurotoxicity, which can manifest as peripheral neuropathy, somnolence, confusion, seizures, and in severe cases, ascending paralysis resembling Guillain-Barré syndrome.[3][4] Hematologic toxicities such as neutropenia and thrombocytopenia are also common.[2][11]
| Common Grade 3/4 Adverse Events with Nelarabine |
| Neurotoxicity (peripheral and central)[3][4] |
| Neutropenia[2] |
| Thrombocytopenia[2] |
| Anemia[11] |
Experimental Protocols
The evaluation of this compound and Nelarabine relies on a variety of in vitro and in vivo experimental protocols to determine their efficacy and mechanism of action.
In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Objective: To determine the concentration of this compound or Nelarabine that inhibits the growth of T-ALL cells by 50% (IC50).
Methodology:
-
Cell Seeding: T-ALL cell lines or primary patient cells are seeded in 96-well plates at a predetermined density.
-
Drug Incubation: Cells are treated with a range of concentrations of this compound or Nelarabine and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
PNP Inhibition Assay (for this compound)
Objective: To measure the inhibition of purine nucleoside phosphorylase activity by this compound.
Methodology:
-
Lysate Preparation: Cell or tissue lysates containing PNP are prepared.
-
Reaction Mixture: The lysate is incubated with a reaction mixture containing a PNP substrate (e.g., inosine) and a phosphate buffer.
-
This compound Addition: this compound at various concentrations is added to the reaction mixture.
-
Product Measurement: The activity of PNP is determined by measuring the rate of conversion of the substrate to its product (e.g., hypoxanthine) over time, often using a spectrophotometer to detect changes in absorbance at a specific wavelength.
Intracellular dGTP Accumulation Assay (for this compound)
Objective: To quantify the increase in intracellular deoxyguanosine triphosphate levels following this compound treatment.
Methodology:
-
Cell Treatment: T-ALL cells are treated with this compound.
-
Nucleotide Extraction: Intracellular nucleotides are extracted from the cells.
-
HPLC Analysis: The extracted nucleotides are separated and quantified using high-performance liquid chromatography (HPLC). The dGTP peak is identified and its concentration is determined by comparison to a standard curve.
DNA Synthesis Inhibition Assay (for Nelarabine)
Objective: To assess the effect of Nelarabine on DNA replication in T-ALL cells.
Methodology:
-
Cell Treatment: T-ALL cells are treated with Nelarabine.
-
Radiolabeled Nucleoside Incorporation: A radiolabeled DNA precursor, such as [3H]-thymidine, is added to the cell culture.
-
Incubation: Cells are incubated to allow for the incorporation of the radiolabeled nucleoside into newly synthesized DNA.
-
DNA Precipitation and Scintillation Counting: The DNA is precipitated, and the amount of incorporated radioactivity is measured using a scintillation counter. A decrease in radioactivity in Nelarabine-treated cells compared to controls indicates inhibition of DNA synthesis.
Apoptosis Assay (by Flow Cytometry)
Objective: To detect and quantify apoptosis in T-ALL cells treated with this compound or Nelarabine.
Methodology (Annexin V and Propidium Iodide Staining):
-
Cell Treatment: T-ALL cells are treated with the respective drug.
-
Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The fluorescence signals from FITC and PI are used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion
This compound and Nelarabine represent two valuable therapeutic options for T-cell leukemia, each with a unique mechanism of action and clinical profile. Nelarabine is a well-established agent, particularly in the upfront setting for pediatric and young adult T-ALL, with a known and manageable, albeit significant, neurotoxicity profile. This compound has shown promise in the relapsed/refractory setting with a generally favorable safety profile, though clinical data is less extensive.
The choice between these agents in a clinical setting would depend on the specific patient population (newly diagnosed vs. relapsed/refractory), prior therapies, and the treating physician's assessment of the risk-benefit ratio, particularly concerning Nelarabine's neurotoxicity. For the research and drug development community, the distinct mechanisms of these drugs offer different avenues for further investigation, including potential combination therapies and the development of next-generation inhibitors with improved efficacy and safety. The provided experimental protocols offer a foundational framework for the continued preclinical and clinical evaluation of these and other novel agents in the fight against T-cell leukemia.
References
- 1. Apoptosis - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]
- 2. Safety of nelarabine in adults with relapsed or refractory T-cell acute lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pilot Study of Nelarabine in Combination With Intensive Chemotherapy in High-Risk T-Cell Acute Lymphoblastic Leukemia: A Report From the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nelarabine in the treatment of pediatric and adult patients with T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Nelarabine as salvage therapy and bridge to allogeneic stem cell transplant in 118 adult patients with relapsed/refractory T-cell acute lymphoblastic leukemia/lymphoma. A CAMPUS ALL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nelarabine combination therapy for relapsed or refractory T-cell acute lymphoblastic lymphoma/leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Purine Nucleoside Phosphorylase (PNP) Inhibitors in Oncology
A comprehensive guide for researchers and drug development professionals on the mechanisms, performance, and evaluation of PNP inhibitors as cancer therapeutics.
Purine Nucleoside Phosphorylase (PNP) is a critical enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides like guanosine, deoxyguanosine, inosine, and deoxyinosine.[1][2] Genetic deficiency of PNP in humans leads to a profound T-cell immunodeficiency, highlighting the crucial role of this enzyme in T-lymphocyte function.[3][4] This observation provided the rationale for developing PNP inhibitors as selective T-cell suppressive agents for treating T-cell mediated diseases, including T-cell malignancies.[3][4] This guide provides a comparative analysis of key PNP inhibitors investigated in oncology, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Dual Approach to Cancer Therapy
PNP inhibitors employ a dual mechanism of action in oncology, making them a versatile class of therapeutic agents. The primary mechanism involves inducing selective apoptosis in T-cells, while a more recently understood mechanism involves stimulating a broader anti-tumor immune response.
T-Cell Selective Apoptosis
The traditional and most well-understood mechanism of action is the induction of apoptosis in T-lymphocytes.[2] Inhibition of PNP blocks the degradation of deoxyguanosine (dGuo).[3] In T-cells, which have high levels of deoxycytidine kinase (dCK), this accumulated dGuo is phosphorylated into deoxyguanosine triphosphate (dGTP).[3][5] The excessive accumulation of dGTP creates an imbalance in the deoxynucleotide triphosphate (dNTP) pool, which inhibits DNA synthesis and ultimately triggers apoptosis.[3][5] This selective toxicity towards T-cells forms the basis of using PNP inhibitors for T-cell malignancies like T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[2][3]
Mechanism of T-Cell Selective Apoptosis by PNP Inhibitors.
Immune Activation via Toll-Like Receptor (TLR) Agonism
Contrary to the immunosuppressive effect on T-cells, recent studies have shown that PNP inhibitors can also act as immune-activating agents.[1][6] By preventing the breakdown of guanosine, PNP inhibition leads to its accumulation in the extracellular space.[6] Guanosine has been identified as an agonist for Toll-like receptors (TLRs), specifically TLR2 and TLR4.[6][7] Activation of these TLRs on innate immune cells, such as macrophages and dendritic cells, triggers a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the mounting of an anti-tumor immune response.[1][6] This mechanism suggests the potential utility of PNP inhibitors in solid tumors, such as melanoma, where a direct cytotoxic effect may be absent.[2][6]
Immune Activation Pathway Mediated by PNP Inhibitors.
Comparative Performance of Key PNP Inhibitors
Several PNP inhibitors have been developed, with this compound being the most extensively studied in oncology. Peldesine was an earlier compound that showed insufficient potency in clinical trials, while Ulodesine was primarily developed for non-oncology indications.[2][8]
| Inhibitor | Target | IC50 (nM) | Key Therapeutic Area(s) | Development Status |
| This compound (BCX-1777) | Human PNP | 0.48 - 1.57[8][9] | T-Cell Malignancies (PTCL, CTCL, T-ALL) | Approved in Japan for relapsed/refractory PTCL[8] |
| Ulodesine (BCX-4208) | Human PNP | 2.29[10] | Gout, Psoriasis | Development for gout discontinued[2] |
| Peldesine (BCX-34) | Human PNP | ~30[8] | CTCL, Psoriasis | Failed Phase III trials due to lack of efficacy[8] |
Clinical Efficacy of this compound: A Summary
This compound has demonstrated clinical activity as a single agent in various relapsed or refractory T-cell malignancies. Its efficacy varies depending on the specific histology and patient population.
| Indication | Patient Population | Dosage | Overall Response Rate (ORR) | Complete Response (CR) | Key Grade 3/4 Adverse Events |
| Peripheral T-Cell Lymphoma (PTCL) | Relapsed/Refractory (n=41) | 300 mg oral, twice daily | 25%[5] | 10%[5] | Lymphopenia (96%), Leukopenia (42%), Neutropenia (35%)[5] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Relapsed/Refractory (n=34) | 40 mg/m² IV, 5 days/week | 32.4% | 20.6% | Thrombocytopenia (8%), Leukopenia (5%), Lymphopenia (5%) |
| Cutaneous T-Cell Lymphoma (CTCL) | Relapsed/Refractory (n=101, late stage) | 200 mg oral, once daily | 11% (Partial Response) | 0% | Peripheral edema, fatigue, insomnia, diarrhea |
Experimental Protocols for PNP Inhibitor Evaluation
The preclinical and clinical development of PNP inhibitors relies on a set of standardized assays to determine potency, mechanism of action, and efficacy.
PNP Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PNP.
-
Principle: The assay quantifies the conversion of a PNP substrate (e.g., inosine) to its product (hypoxanthine). In a coupled reaction, hypoxanthine is further converted by a developer enzyme to uric acid, which can be measured spectrophotometrically at 293 nm.[1][6]
-
Methodology:
-
Reagents: Purified recombinant human PNP enzyme, PNP Assay Buffer, Inosine substrate, Developer enzyme mix, and the test inhibitor.[6]
-
Procedure: The PNP enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is initiated by adding the inosine substrate.[6]
-
Detection: The plate is read in a kinetic mode at 293 nm using a microplate reader. The rate of uric acid formation is proportional to the PNP activity.[1]
-
Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
-
Cell Proliferation and Viability Assay
This assay assesses the cytotoxic or cytostatic effects of PNP inhibitors on cancer cell lines, particularly T-cell leukemia lines.
-
Principle: The assay measures the number of viable cells after a period of incubation with the test compound. This is often done in the presence of deoxyguanosine (dGuo) to potentiate the dGTP-mediated apoptosis.
-
Methodology:
-
Cell Lines: T-cell leukemia cell lines such as CEM-SS, MOLT-4, or Jurkat are commonly used.[3][7]
-
Procedure: Cells are seeded in 96-well plates and treated with a serial dilution of the PNP inhibitor, typically in combination with a fixed concentration of dGuo (e.g., 10-20 µM).[11]
-
Incubation: Cells are incubated for a period of 48 to 72 hours.
-
Detection: Cell viability is measured using colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) reagents that are converted by metabolically active cells into a detectable signal.
-
Analysis: The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is calculated from the dose-response curve.
-
In Vivo Efficacy Models
Animal models are essential for evaluating the anti-tumor activity and safety profile of PNP inhibitors before human trials.
-
Principle: Human tumor cells are implanted into immunodeficient mice (xenograft models) or murine tumor cells are implanted into immunocompetent mice (syngeneic models) to assess the effect of the drug on tumor growth and survival.[2][12]
-
Methodology:
-
Models:
-
Xenograft: Human T-ALL cell lines (e.g., MOLT-4) are injected subcutaneously or intravenously into immunodeficient mice (e.g., SCID or NOD/SCID). This model is suitable for assessing direct anti-leukemic activity.[12]
-
Syngeneic: Murine melanoma cells (e.g., B16F10) are injected into immunocompetent mice (e.g., C57BL/6). This model is used to evaluate immune-mediated anti-tumor effects.[2]
-
-
Treatment: Once tumors are established, mice are treated with the PNP inhibitor (e.g., via oral gavage or in drinking water) or a vehicle control.[2][12]
-
Endpoints:
-
Tumor volume is measured regularly with calipers.
-
Overall survival of the animals is monitored.
-
Pharmacodynamic markers, such as plasma dGuo and intracellular dGTP levels in tumor or blood cells, can be measured to confirm target engagement.
-
-
Analysis: Tumor growth inhibition (TGI) and increased survival are the primary efficacy readouts.
-
Preclinical Evaluation Workflow for a Novel PNP Inhibitor.
References
- 1. assaygenie.com [assaygenie.com]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine nucleoside phosphorylase inhibitors in T-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Forodesine in Refractory Cutaneous T-Cell Lymphoma: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Forodesine's efficacy in refractory Cutaneous T-Cell Lymphoma (CTCL) against other approved systemic therapies. The following analysis is based on published clinical trial data.
Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin lymphomas characterized by the accumulation of malignant T-cells in the skin. For patients with refractory disease, who have failed multiple lines of systemic therapy, there is a significant unmet medical need for effective and well-tolerated treatments. This compound, a purine nucleoside phosphorylase (PNP) inhibitor, has been investigated as a targeted therapy for this patient population. This guide summarizes the clinical efficacy of this compound and compares it with other key treatments for refractory CTCL.
Comparative Efficacy of Systemic Therapies in Refractory CTCL
The following table summarizes the efficacy data from key clinical trials of this compound and its alternatives in patients with refractory CTCL. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, disease stages, and prior therapies.
| Drug (Trial Name) | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Key Adverse Events |
| This compound (Phase II) | Purine Nucleoside Phosphorylase (PNP) Inhibitor | 11%[1] | 0%[1] | 11%[1] | Peripheral edema, fatigue, insomnia, pruritus, diarrhea, headache, nausea[1] |
| Romidepsin (Pivotal Phase II) | Histone Deacetylase (HDAC) Inhibitor | 34%[2] | 6% | 28% | Nausea, vomiting, fatigue, myelosuppression[2] |
| Vorinostat (Phase IIb - NCT00091559) | Histone Deacetylase (HDAC) Inhibitor | 29.7%[3][4] | Not specified | 29.7% | Diarrhea, fatigue, nausea, anorexia, thrombocytopenia[3][4] |
| Mogamulizumab (MAVORIC - NCT01728805) | Anti-CCR4 Monoclonal Antibody | 28%[5] | 5%[5] | 23% | Drug rash, infusion-related reactions, infections[5] |
| Brentuximab Vedotin (ALCANZA - NCT01578499) | Anti-CD30 Antibody-Drug Conjugate | 67% (ORR4) | 16% | 51% | Peripheral neuropathy, neutropenia, fatigue[6] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are essential for interpreting the efficacy data. Below are summaries of the protocols for the respective studies.
This compound (Phase II Study)
-
Objective: To evaluate the efficacy and safety of oral this compound in patients with refractory CTCL.
-
Patient Population: Patients with histologically confirmed CTCL (Mycosis Fungoides or Sézary Syndrome) who had failed at least three prior systemic therapies.
-
Intervention: Oral this compound administered at a dose of 200 mg daily.[1]
-
Primary Endpoint: Objective Response Rate (ORR), defined as a certain percentage of reduction in tumor burden.
-
Response Assessment: Not explicitly detailed in the provided search results.
Romidepsin (Pivotal Phase II Study - NCT00106925)
-
Objective: To evaluate the efficacy and safety of intravenous romidepsin in patients with refractory CTCL.
-
Patient Population: Patients with stage IB-IVB CTCL who had received at least one prior systemic therapy.[7]
-
Intervention: Romidepsin administered as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[7]
-
Primary Endpoint: Rate of confirmed complete response (CR) or unconfirmed complete response (CRu).
-
Response Assessment: Assessed via a composite of skin, nodal, and blood involvement.[7]
Vorinostat (Phase IIb Study - NCT00091559)
-
Objective: To evaluate the activity and safety of oral vorinostat in patients with persistent, progressive, or recurrent MF or SS.[3][4]
-
Patient Population: Patients with stage IB-IVA MF/SS who had received at least two prior systemic therapies, one of which must have been bexarotene (unless intolerant).[3][4]
-
Intervention: Oral vorinostat 400 mg administered daily.[3][4]
-
Primary Endpoint: Objective Response Rate (ORR) measured by the Modified Severity Weighted Assessment Tool (mSWAT).[4]
-
Response Assessment: Skin evaluation using mSWAT.[4]
Mogamulizumab (MAVORIC Trial - NCT01728805)
-
Objective: To compare the efficacy and safety of mogamulizumab with vorinostat in patients with previously treated CTCL.[5]
-
Patient Population: Patients with relapsed or refractory Mycosis Fungoides or Sézary Syndrome who had failed at least one prior systemic therapy.[8]
-
Intervention: Intravenous mogamulizumab (1.0 mg/kg) administered weekly for the first 28-day cycle, then on days 1 and 15 of subsequent cycles.[9] The comparator arm received oral vorinostat 400 mg daily.[9]
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Response Assessment: Global response score including skin, lymph node, and blood assessments.[5]
Brentuximab Vedotin (ALCANZA Trial - NCT01578499)
-
Objective: To compare the efficacy and safety of brentuximab vedotin versus physician's choice (methotrexate or bexarotene) in patients with CD30-positive CTCL.[6]
-
Patient Population: Patients with CD30-positive Mycosis Fungoides or primary cutaneous anaplastic large cell lymphoma (pcALCL) who had received prior systemic therapy.[10] Patients with Sézary syndrome were excluded.[6]
-
Intervention: Intravenous brentuximab vedotin (1.8 mg/kg) administered every 3 weeks for up to 16 cycles.[6][10] The comparator arm received either oral methotrexate or bexarotene.[6]
-
Primary Endpoint: Objective response rate lasting at least 4 months (ORR4).[6]
-
Response Assessment: Global response score including skin evaluation (mSWAT), nodal and visceral radiographic assessment, and Sézary cell count for MF patients.[6]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological mechanisms and the process of clinical evaluation, the following diagrams are provided.
This compound Mechanism of Action
This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[1] In T-cells, the inhibition of PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP), which ultimately induces apoptosis.[1]
References
- 1. This compound in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Romidepsin: a histone deacetylase inhibitor for refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase IIb multicenter trial of vor ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Phase IIb multicenter trial of vorinostat in patients with persistent, progressive, or treatment refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MAVORIC phase III trial: vorinostat versus mogamulizumab for previously treated CTCL [lymphomahub.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of impact of type and extent of prior therapy on outcomes of mogamulizumab therapy in patients with cutaneous T cell lymphoma in the MAVORIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of mogamulizumab by patient baseline blood tumour burden: a post hoc analysis of the MAVORIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
Head-to-Head Comparison: Forodesine and Fludarabine in Hematological Malignancies
This guide provides a comprehensive, data-driven comparison of Forodesine and Fludarabine, two purine analogs utilized in the treatment of hematological malignancies. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, clinical efficacy, safety profiles, and experimental protocols, supported by quantitative data and visual pathway diagrams.
At a Glance: Key Differences
| Feature | This compound | Fludarabine |
| Primary Mechanism | Purine Nucleoside Phosphorylase (PNP) Inhibition | DNA Polymerase and Ribonucleotide Reductase Inhibition |
| Cellular Consequence | Accumulation of intracellular dGTP, leading to apoptosis.[1][2][3] | Inhibition of DNA synthesis and repair, leading to apoptosis.[4][5][6] |
| Primary Indications | T-cell malignancies (e.g., PTCL, CTCL).[7][8] | B-cell malignancies (e.g., CLL, non-Hodgkin's lymphoma).[9] |
| Administration | Oral and Intravenous.[7] | Oral and Intravenous.[4] |
Mechanism of Action
This compound and Fludarabine, while both classified as purine analogs, exert their cytotoxic effects through distinct molecular pathways.
This compound: As a potent inhibitor of purine nucleoside phosphorylase (PNP), this compound blocks the conversion of deoxyguanosine (dGuo) to guanine.[1][2][3] This inhibition leads to an intracellular accumulation of deoxyguanosine triphosphate (dGTP).[1][2] Elevated dGTP levels create an imbalance in the deoxynucleotide pool, ultimately inhibiting DNA synthesis and inducing apoptosis, particularly in T-cells which have high deoxycytidine kinase (dCK) activity.[10]
Fludarabine: Fludarabine is a prodrug that is rapidly converted to its active triphosphate form, F-ara-ATP, within the cell.[6][9] F-ara-ATP primarily acts by inhibiting DNA polymerase and ribonucleotide reductase, key enzymes in DNA synthesis and repair.[4][5][6] Its incorporation into the DNA strand also leads to chain termination and DNA strand breaks, further contributing to programmed cell death.[5]
Signaling Pathway Diagrams
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Fludarabine are limited. However, data from individual trials in relevant patient populations provide a basis for comparison. A key study evaluated oral this compound in patients with chronic lymphocytic leukemia (CLL) who were refractory to Fludarabine.[11][12][13][14]
Table 1: Efficacy in Relapsed/Refractory Hematological Malignancies
| Indication | Drug | Trial Phase | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| Peripheral T-cell Lymphoma (PTCL) | This compound | Phase I/II | 41 | 25%[8] | 10%[8] |
| Cutaneous T-cell Lymphoma (CTCL) | This compound | Phase II | 101 | 11% (Partial Response) | 0% |
| Fludarabine-Refractory CLL | This compound | Phase II | 8 | 25% (transient decrease in lymphocyte count) | 0%[11][13] |
| Previously Untreated CLL | Fludarabine | Phase III | 133 (F arm) | 59.5% | 4.6% |
| Previously Untreated CLL | Fludarabine + Cyclophosphamide | Phase III | 145 (FC arm) | 74.3% | 23.4% |
Safety and Tolerability
The safety profiles of this compound and Fludarabine reflect their distinct mechanisms of action.
This compound: Common adverse events associated with this compound include lymphopenia, leukopenia, and neutropenia.[8] In a study of relapsed PTCL, grade 3/4 lymphopenia was observed in 96% of patients.[8] Other reported side effects include peripheral edema, fatigue, insomnia, diarrhea, headache, and nausea.
Fludarabine: Fludarabine is known for its potential to cause significant myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.[15] There is also a risk of neurotoxicity, which can manifest as confusion, seizures, and in severe cases, coma.[15][16] Other common side effects include fever, chills, fatigue, nausea, and vomiting.[15][17]
Table 2: Common Grade 3/4 Adverse Events (%)
| Adverse Event | This compound (Relapsed PTCL)[8] | Fludarabine (CLL) |
| Lymphopenia | 96% | Data not consistently reported |
| Leukopenia | 42% | Varies by study and combination |
| Neutropenia | 35% | ~30-50% (as single agent) |
| Thrombocytopenia | Not specified in top events | ~20-40% (as single agent) |
| Anemia | Not specified in top events | ~10-20% (as single agent) |
| Infection | Not specified in top events | ~20-30% |
| Neurotoxicity | Not a prominent reported event | Dose-dependent, less common at standard doses |
Experimental Protocols
This compound in Relapsed/Refractory Peripheral T-cell Lymphoma (NCT01776411)
-
Study Design: A multicenter, open-label, single-arm Phase I/II study conducted in Japan.[18][19][20]
-
Patient Population: Patients with relapsed or refractory PTCL who had progressed after at least one prior treatment regimen.[18]
-
Treatment Regimen:
-
Primary Endpoint: Objective Response Rate (ORR).[18]
-
Secondary Endpoints: Duration of response, progression-free survival (PFS), overall survival (OS), and safety.[18]
-
Response Assessment: Tumor response was assessed using CT scans and PET scans, evaluated by an independent imaging review based on the International Working Group Criteria (2007).
Fludarabine in Previously Untreated Chronic Lymphocytic Leukemia (US Intergroup Trial E2997)
-
Study Design: A Phase III randomized, multicenter trial.
-
Patient Population: Symptomatic, previously untreated patients with CLL.
-
Treatment Arms:
-
Arm 1 (F): Fludarabine 25 mg/m² intravenously daily for 5 days, repeated every 28 days for up to six cycles.
-
Arm 2 (FC): Fludarabine 20 mg/m² intravenously daily for 5 days, combined with cyclophosphamide 600 mg/m² intravenously on day 1, repeated every 28 days for up to six cycles.
-
-
Primary Endpoints: Complete Response (CR) rate and Overall Response (OR) rate.
-
Secondary Endpoint: Progression-Free Survival (PFS).
-
Response Assessment: Based on the National Cancer Institute-sponsored Working Group guidelines for CLL.
Resistance Mechanisms
This compound: Resistance to this compound has been associated with an imbalance in intracellular dGTP levels.[21][22] In resistant cell lines, baseline intracellular dGTP levels were higher, and there was minimal change after this compound administration, suggesting an altered cellular handling of dGTP.[21][22]
Fludarabine: A primary mechanism of resistance to Fludarabine is the downregulation or deficiency of deoxycytidine kinase (dCK), the enzyme essential for phosphorylating Fludarabine to its active form.[23][24][25][26] Alterations in the MAPK signaling pathway have also been implicated in Fludarabine resistance.[23]
Conclusion
This compound and Fludarabine are both effective agents in the treatment of hematological malignancies, but their distinct mechanisms of action lead to different clinical applications and safety profiles. This compound's targeted inhibition of PNP makes it a valuable option for T-cell malignancies, while Fludarabine's broad inhibition of DNA synthesis has established it as a cornerstone in the treatment of CLL and other B-cell lymphomas. The choice between these agents, or their sequencing, depends on the specific malignancy, prior treatments, and the patient's overall health status. Further research, including potential head-to-head trials in overlapping indications, would be beneficial to further delineate their comparative efficacy and safety.
References
- 1. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 2. wrlc-gu.primo.exlibrisgroup.com [wrlc-gu.primo.exlibrisgroup.com]
- 3. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fludarabine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 10. This compound | Oncohema Key [oncohemakey.com]
- 11. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Fludara (Fludarabine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. What are the side effects of Fludarabine Phosphate? [synapse.patsnap.com]
- 17. Fludarabine (Fludara): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. dovepress.com [dovepress.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Forodesine: A Comparative Analysis of Intravenous and Oral Formulations in Clinical Applications
For researchers and drug development professionals, this guide provides a comprehensive comparison of the clinical outcomes associated with intravenous (IV) and oral formulations of Forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor. This analysis is based on available clinical trial data and aims to delineate the efficacy, safety, and methodological considerations for each route of administration.
This compound exerts its therapeutic effect by selectively inducing apoptosis in T-cells. By inhibiting PNP, this compound leads to an accumulation of deoxyguanosine (dGuo), which is subsequently converted into deoxyguanosine triphosphate (dGTP). Elevated intracellular dGTP levels are cytotoxic to lymphocytes, making this compound a targeted therapy for various T-cell malignancies. Clinical investigations have explored both intravenous and oral delivery of this compound, each presenting distinct pharmacokinetic and clinical profiles.
Mechanism of Action: this compound's T-Cell Apoptotic Pathway
The mechanism of action of this compound is centered on the inhibition of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. This inhibition leads to a cascade of intracellular events culminating in the selective apoptosis of T-lymphocytes.
Forodesine in Fludarabine-Refractory Chronic Lymphocytic Leukemia: A Comparative Analysis
For researchers and drug development professionals navigating the challenging landscape of fludarabine-refractory Chronic Lymphocytic Leukemia (CLL), a clear understanding of the performance of novel therapeutic agents is paramount. This guide provides a detailed comparison of forodesine with other treatment alternatives, supported by experimental data from clinical trials.
This compound: A Purine Nucleoside Phosphorylase (PNP) Inhibitor
This compound is an orally administered small molecule that acts as a potent inhibitor of purine nucleoside phosphorylase (PNP).[1][2] Its mechanism of action is distinct from traditional nucleoside analogs as it is not incorporated into DNA.[1] Inhibition of PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP) within CLL cells, which in turn induces DNA damage, p53 stabilization, and ultimately, apoptosis.[3][4] This targeted approach has shown clinical activity in previously treated CLL patients.[5]
Performance and Efficacy of this compound
Clinical trials of this compound in fludarabine-refractory CLL have demonstrated modest efficacy. An interim analysis of a Phase II study showed an overall response rate (ORR) of 15% in a heavily pretreated patient population.[5][6] In another Phase II study, oral this compound administered at 200 mg daily resulted in a transient decrease in lymphocyte counts in two out of seven evaluable patients, though all patients eventually progressed.[7][8] Investigators noted that the desired plasma concentration of this compound was not consistently reached, suggesting that alternative dosing schedules might be necessary to enhance its therapeutic effect.[7]
Table 1: Clinical Performance of this compound in Fludarabine-Refractory CLL
| Clinical Trial | Number of Patients | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Key Adverse Events |
| Phase II (Interim Analysis)[5][6] | 25 | 200mg BID, continuous | 15% | Not Reported | Febrile neutropenia, non-neutropenic infections, pneumonia, herpes zoster[5] |
| Phase II[7][8] | 8 (7 evaluable) | 200mg QD, continuous | 0% (2/7 showed transient decrease in lymphocyte count) | 0% | Mild; included transient myelosuppression and one case of pneumonia[8] |
Comparative Analysis with Alternative Therapies
The treatment paradigm for fludarabine-refractory CLL has evolved with the introduction of monoclonal antibodies and other small molecule inhibitors. While direct head-to-head trials with this compound are lacking, a comparative overview of their individual performances provides valuable context.
Alemtuzumab
Alemtuzumab is a humanized monoclonal antibody targeting the CD52 antigen present on the surface of mature lymphocytes.[4][9][10][11] Its mechanisms of action include antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and induction of apoptosis.[4][9] In fludarabine-refractory CLL, single-agent alemtuzumab has demonstrated an ORR of up to 40%, although responses are often not durable.[12] Subcutaneous administration has shown comparable efficacy to intravenous infusion with a more favorable side effect profile.[13]
Ofatumumab
Ofatumumab is a human monoclonal antibody that targets a distinct epitope on the CD20 molecule.[14][15][16][17] Its primary mechanisms of action are potent CDC and ADCC.[15][18] In a pivotal study involving patients with fludarabine-refractory CLL (some also refractory to alemtuzumab), ofatumumab monotherapy achieved an ORR of 58% in the fludarabine and alemtuzumab-refractory group and 47% in the fludarabine-refractory group with bulky lymphadenopathy.[19] The median progression-free survival (PFS) was approximately 5.7 to 5.9 months.[19]
Lenalidomide
Lenalidomide is an immunomodulatory agent with multiple mechanisms of action, including direct anti-tumor effects, inhibition of angiogenesis, and enhancement of T-cell and NK-cell function.[3][20][21][22][23] In fludarabine-refractory CLL, single-agent lenalidomide has shown an ORR of 34.5%, with a 6.8% complete remission rate in a subset analysis of two Phase II trials.[24] Another study in a heavily pretreated population, of which 51% were fludarabine-refractory, reported an ORR of 47% with 9% achieving a complete remission.[25]
Flavopiridol
Flavopiridol is a synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[1][2][5][26][27] It has demonstrated significant activity in genetically high-risk, relapsed CLL. In a Phase I study with a pharmacokinetically derived dosing schedule, flavopiridol achieved a partial response in 40% of patients with relapsed CLL, including a 40% response rate in fludarabine-refractory patients.[28] The median PFS for responders was 12 months.[28]
Table 2: Comparative Efficacy of Treatments for Fludarabine-Refractory CLL
| Agent | Mechanism of Action | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | PNP Inhibition | ~15%[5][6] | Not Reported | Not Reported | Not Reported |
| Alemtuzumab | Anti-CD52 mAb | 34%[13] | 4%[13] | 7.7 months[13] | 19.1 months[13] |
| Ofatumumab | Anti-CD20 mAb | 47-58%[19] | Not Reported | 5.7-5.9 months[19] | 13.7-15.4 months[19] |
| Lenalidomide | Immunomodulator | 34.5-47%[24][25] | 7-9%[24][25] | Not Reported | Not Reported |
| Flavopiridol | CDK Inhibitor | 40%[28] | 0% (Partial Response) | 12 months (for responders)[28] | Not Reported |
Experimental Protocols
This compound Phase II Study (NCT00289549)
-
Patient Population: Patients aged 18 years or older with a diagnosis of CLL who had primary resistance to or had progressed within 6 months of a fludarabine-containing regimen. Patients had Rai stage III or IV, or earlier stage with massive, symptomatic lymphadenopathy requiring therapy.[29]
-
Treatment Regimen: this compound hydrochloride was administered orally at a dose of 200 mg daily.[7] In another study, the dose was 200mg twice daily.[5] Treatment was administered continuously in cycles.[8]
-
Efficacy Assessment: Response was evaluated using the National Cancer Institute-Working Group (NCI-WG) 1996 criteria.[24]
Signaling Pathways and Experimental Workflows
References
- 1. Flavopiridol induces apoptosis in chronic lymphocytic leukemia cells via activation of caspase-3 without evidence of bcl-2 modulation or dependence on functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Lenalidomide and Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Alemtuzumab? [synapse.patsnap.com]
- 5. clltopics.org [clltopics.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Alemtuzumab use in relapsed and refractory chronic lymphocytic leukemia: a history and discussion of future rational use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Alemtuzumab - Wikipedia [en.wikipedia.org]
- 12. Alemtuzumab in the treatment of fludarabine refractory B-cell chronic lymphocytic leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous alemtuzumab in fludarabine-refractory chronic lymphocytic leukemia: clinical results and prognostic marker analyses from the CLL2H study of the German Chronic Lymphocytic Leukemia Study Group [pubmed.ncbi.nlm.nih.gov]
- 14. Ofatumumab is active in patients with fludarabine-refractory CLL irrespective of prior rituximab: results from the phase 2 international study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ofatumumab? [synapse.patsnap.com]
- 16. Ofatumumab is active in patients with fludarabine-refractory CLL irrespective of prior rituximab: results from the phase 2 international study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ofatumumab and its role as immunotherapy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ofatumumab – a valid treatment option for chronic lymphocytic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ofatumumab as single-agent CD20 immunotherapy in fludarabine-refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lenalidomide in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. Clinical efficacy of lenalidomide in patients with relapsed or refractory chronic lymphocytic leukemia: results of a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
- 28. Validate User [ashpublications.org]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Personal protective equipment for handling Forodesine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Safety Profile
This compound and its salt forms present different hazard profiles. It is crucial to consult the specific Safety Data Sheet (SDS) for the material in use.
-
This compound (Free Base): Classified as a skin and eye irritant. May also cause respiratory irritation.[1]
-
This compound Hydrochloride: Not classified as a hazardous substance under the Globally Harmonized System (GHS). No special handling measures are required beyond standard good laboratory practice.
Despite the differing classifications, given its high potency as an active pharmaceutical ingredient (API), a conservative approach to handling is recommended. All forms of this compound should be handled with care to minimize exposure.
Personal Protective Equipment (PPE)
A risk-based approach should be adopted for the selection of PPE, considering the nature of the procedure and the quantity of this compound being handled. For all procedures involving powdered this compound or the potential for aerosol generation, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (minimum 4 mil) or chemotherapy-rated gloves. | Prevents skin contact with the potent compound. |
| Eye Protection | Safety glasses with side shields or a face shield. | Protects eyes from dust particles and splashes. |
| Lab Coat | Disposable, back-closing gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher, particularly when handling powders outside of a containment device. | Minimizes the risk of inhaling aerosolized particles. |
Safe Handling and Operational Plan
All handling of powdered this compound should occur within a certified chemical fume hood or a biological safety cabinet to prevent inhalation exposure and environmental contamination.
Experimental Workflow for an In Vitro Cell Proliferation Assay
The following diagram outlines a typical workflow for handling this compound in a laboratory setting for a cell-based assay.
Detailed Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol is representative of a common use for this compound in a research setting.
-
Preparation of this compound Stock Solution:
-
Don all required PPE and perform all manipulations within a chemical fume hood.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Cell Culture and Plating:
-
Culture the desired cell line (e.g., T-cell leukemia cell lines like CEM-SS) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assessment of Cell Viability:
-
Following incubation, assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Mechanism of Action: Signaling Pathway
This compound is a potent inhibitor of purine nucleoside phosphorylase (PNP).[2][3][4] This inhibition leads to an accumulation of deoxyguanosine (dGuo), which is then phosphorylated to deoxyguanosine triphosphate (dGTP) within lymphocytes.[2][5] Elevated levels of dGTP are cytotoxic, leading to the induction of apoptosis (programmed cell death), particularly in T-cells.[2]
Disposal Plan
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Workflow
Step-by-Step Disposal Procedures
-
Solid Waste:
-
All disposable PPE (gloves, gowns, shoe covers) and consumables (pipette tips, plastic tubes, flasks) that have come into contact with this compound should be placed in a designated, clearly labeled, leak-proof cytotoxic waste container (often purple).[6]
-
-
Liquid Waste:
-
Unused or expired this compound solutions and contaminated cell culture media should be collected in a sealed, leak-proof container labeled as "Cytotoxic Waste."
-
Small quantities of aqueous solutions may be solidified using an appropriate absorbent material before being placed in the cytotoxic waste container.
-
Do not pour this compound waste down the drain.
-
-
Sharps Waste:
-
Needles, syringes, and any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
-
-
Decontamination of Surfaces:
-
Work surfaces should be decontaminated after each use. A detergent solution can be used for initial cleaning, followed by a suitable deactivating agent if available and recommended by your institution's safety office.
-
-
Final Disposal:
-
All cytotoxic waste containers must be collected by a licensed hazardous waste disposal service for high-temperature incineration.
-
By adhering to these safety protocols, researchers and scientists can handle this compound responsibly, minimizing personal and environmental exposure while advancing critical drug development research.
References
- 1. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. This compound | Oncohema Key [oncohemakey.com]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. SAMHD1 Limits the Efficacy of this compound in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
